ethyl N-(propan-2-ylamino)carbamate
Description
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Properties
CAS No. |
6637-65-6 |
|---|---|
Molecular Formula |
C6H14N2O2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
ethyl N-(propan-2-ylamino)carbamate |
InChI |
InChI=1S/C6H14N2O2/c1-4-10-6(9)8-7-5(2)3/h5,7H,4H2,1-3H3,(H,8,9) |
InChI Key |
GLEPDFWPHDUTMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NNC(C)C |
Origin of Product |
United States |
Comprehensive Technical Guide to Ethyl N-(propan-2-ylamino)carbamate (CAS 6637-65-6): Synthesis, Characterization, and Applications
Executive Summary
Ethyl N-(propan-2-ylamino)carbamate, widely referred to in synthetic literature as ethyl 2-isopropylhydrazinecarboxylate, is a highly versatile hydrazine-derived building block. As a mono-protected, alkylated hydrazine, it serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Most notably, it is a precursor for N-isopropyl pyrazole pharmacophores, which are heavily featured in small molecule kinase inhibitors[1] and selective SGLT2 inhibitors such as Remogliflozin etabonate[2].
This whitepaper provides an in-depth mechanistic analysis of its synthesis, physicochemical properties, and the self-validating analytical protocols required to ensure high-purity yields in drug development workflows.
Chemical Identity and Physicochemical Profiling
Understanding the fundamental parameters of CAS 6637-65-6 is essential for predicting its behavior in solvent systems and biological assays. The compound exhibits moderate lipophilicity and a defined polar surface area, making it highly suitable for further functionalization in medicinal chemistry[3].
Table 1: Core Chemical Identifiers & Physicochemical Properties
| Parameter | Value |
| IUPAC Name | Ethyl N-(propan-2-ylamino)carbamate |
| Common Synonyms | Ethyl 2-isopropylhydrazinecarboxylate; Hydrazinecarboxylic acid, 2-(1-methylethyl)-, ethyl ester |
| CAS Registry Number | 6637-65-6 |
| Molecular Formula | C6H14N2O2 |
| Molecular Weight | 146.19 g/mol |
| Polar Surface Area (PSA) | 50.36 Ų |
| LogP (Octanol/Water) | 1.42 - 1.52 |
| Density | ~0.98 g/cm³ |
Mechanistic Pathways & Synthesis Protocols
The synthesis of ethyl N-(propan-2-ylamino)carbamate can be approached via two primary routes. As a Senior Application Scientist, selecting the appropriate route depends on precursor availability, scale, and the required impurity profile. Both protocols below are designed as self-validating systems , integrating in-process controls (IPCs) to ensure causality and predictability.
Route A: Reductive Amination via Hydrazone Intermediate
Mechanistic Causality: Starting with ethyl carbazate (a mono-protected hydrazine) prevents the formation of symmetric bis-alkylated byproducts—a common pitfall when using unprotected hydrazine hydrate. The condensation of ethyl carbazate with acetone yields the stable intermediate ethyl 2-(propan-2-ylidene)hydrazinecarboxylate (CAS 6637-60-1)[4]. For the subsequent reduction, sodium cyanoborohydride (NaBH₃CN) is specifically chosen over sodium borohydride (NaBH₄). NaBH₃CN is stable under the mildly acidic conditions (pH 4.5–5.0) required to maintain the hydrazone in its reactive, protonated (iminium-like) state, ensuring rapid reduction without degrading the hydride source.
Self-Validating Step-by-Step Protocol:
-
Condensation: Dissolve 1.0 eq (104 g, 1.0 mol) of ethyl carbazate in 500 mL of anhydrous ethanol. Add 1.2 eq (69.7 g, 1.2 mol) of acetone, followed by 0.1 eq of glacial acetic acid to catalyze the dehydration.
-
IPC (In-Process Control) 1: Stir at 25°C for 4 hours. Validate completion via TLC (Ethyl Acetate:Hexane 1:1, visualized with KMnO₄). The reaction is self-validating when the baseline ethyl carbazate spot is entirely consumed.
-
Reduction: Cool the reactor to 0°C. Adjust the pH to ~4.5 using acetic acid. Portion-wise, add 1.5 eq (94.2 g, 1.5 mol) of NaBH₃CN to control the exothermic release of hydrogen gas.
-
IPC 2: Stir for 12 hours at room temperature. Validate via LC-MS. The system confirms success when the intermediate hydrazone mass (m/z 145.1) is fully replaced by the target product mass [M+H]⁺ at m/z 147.1.
-
Workup: Quench meticulously with saturated aqueous NaHCO₃ to neutralize the acid and destroy excess hydride. Extract with dichloromethane (3 x 200 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Route B: Regioselective Acylation of Isopropylhydrazine
Mechanistic Causality: Direct acylation of isopropylhydrazine with ethyl chloroformate requires strict steric and thermal control. Isopropylhydrazine possesses two nucleophilic nitrogens. However, the bulky isopropyl group on N1 sterically shields it, significantly lowering its nucleophilicity compared to the primary N2 amine. Consequently, the acyl chloride preferentially attacks N2. Maintaining the temperature strictly at 0°C is critical; thermal excursions increase the kinetic energy of the system, overcoming the steric barrier and leading to unwanted N1,N2-diacylated impurities.
Self-Validating Step-by-Step Protocol:
-
Preparation: Suspend 1.0 eq of isopropylhydrazine hydrochloride in anhydrous dichloromethane (DCM). Add 2.2 eq of triethylamine (TEA) to free-base the hydrazine and act as an HCl scavenger. Cool the system to 0°C under an argon atmosphere.
-
Acylation: Dropwise, add 1.05 eq of ethyl chloroformate over 45 minutes. The slow addition rate ensures the internal temperature remains below 5°C.
-
IPC 1: Stir for 2 hours at 0°C. Monitor by HPLC. The protocol is self-validating when the highly polar primary amine peak is completely shifted to the later-eluting carbamate product peak.
-
Workup: Wash the organic phase with cold 1M HCl to remove unreacted hydrazine and TEA salts, followed by a brine wash. Dry and evaporate to yield the regioselective product.
Synthesis Workflow Visualization
Mechanistic pathways for the synthesis of CAS 6637-65-6 via reductive amination and direct acylation.
Analytical Characterization & Quality Control
To ensure the structural integrity and purity of the synthesized ethyl N-(propan-2-ylamino)carbamate prior to downstream API synthesis, the following spectroscopic checks must be executed:
-
¹H NMR (CDCl₃, 400 MHz): The defining structural feature is the isopropyl methine proton, which appears as a distinct septet around δ 3.1–3.3 ppm, coupled to the two equivalent methyl groups (doublet at δ 1.05 ppm). The ethyl ester protons will present as a classic quartet (δ 4.1–4.2 ppm) and triplet (δ 1.2–1.3 ppm).
-
FT-IR Spectroscopy: The successful conversion of the hydrazone (Route A) to the hydrazine derivative is marked by the disappearance of the C=N imine stretch at ~1650 cm⁻¹ and the emergence of a broadened N-H stretching region (3200–3300 cm⁻¹), alongside the strong carbamate C=O stretch at ~1700 cm⁻¹.
Applications in Drug Development
Ethyl N-(propan-2-ylamino)carbamate is a privileged intermediate in the synthesis of nitrogen-rich heterocycles. When condensed with β-keto esters or activated enol ethers, it undergoes rapid cyclization to form N1-isopropylpyrazol-3-ones and aminopyrazoles .
These pyrazole cores are indispensable in modern pharmacology. For instance, the N-isopropyl pyrazole motif is a critical binding determinant in several FDA-approved small molecule kinase inhibitors, enhancing the molecule's fit within the hydrophobic ATP-binding pocket of target kinases[1]. Furthermore, similar hydrazine-derived condensations are the foundational steps in the scalable synthesis of Remogliflozin etabonate, a highly selective inhibitor of the low-affinity Na⁺-dependent glucose co-transporter SGLT2[2].
References
- N-(丙-2-基氨基)氨基甲酸乙酯- CAS号6637-65-6. Molbase.
- ethyl 2-(propan-2-ylidene)
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.
- AN EFFICIENT AND PRACTICAL SYNTHESIS OF REMOGLIFLOZIN ETABON
Sources
Physicochemical Properties and Synthetic Utility of Ethyl N-(propan-2-ylamino)carbamate: A Technical Whitepaper
Executive Summary
As drug development and agrochemical design pivot toward highly specific, heteroatom-rich scaffolds, the role of functionalized hydrazine derivatives has become increasingly prominent. Ethyl N-(propan-2-ylamino)carbamate (CAS: 6637-65-6), widely known as ethyl 3-isopropylcarbazate, serves as a critical bifunctional building block. By combining a lipophilic isopropyl group with a versatile carbazate core, this molecule offers unique physicochemical properties that facilitate complex ring cyclizations and targeted phosphorylations.
This whitepaper provides an authoritative, in-depth analysis of its physicochemical profile, field-proven synthesis methodologies, and its critical role in the manufacturing of organophosphate nematicides and pyrazole-based pharmaceuticals.
Chemical Identity & Structural Elucidation
The molecular architecture of ethyl N-(propan-2-ylamino)carbamate (
Quantitative Physicochemical Data
Understanding the baseline physical properties of this intermediate is essential for optimizing downstream liquid-liquid extractions and chromatographic separations. The data below synthesizes standard property metrics crucial for process chemistry[1].
| Property | Value | Implication for Synthesis & Formulation |
| Chemical Name | Ethyl N-(propan-2-ylamino)carbamate | Standard IUPAC nomenclature. |
| Synonyms | Ethyl 3-isopropylcarbazate | Commonly used in legacy patent literature. |
| CAS Registry Number | 6637-65-6 | Unique identifier for regulatory compliance. |
| Molecular Weight | 146.19 g/mol | Low molecular weight facilitates high volatility for GC analysis. |
| Density | ~0.98 g/cm³ | Near-water density; requires careful solvent selection for phase separation. |
| Refractive Index | 1.433 | Useful for rapid purity checks via refractometry. |
| Topological PSA | 50.36 Ų | Optimal polarity for crossing biological membranes in final drug forms. |
| LogP | 1.42730 | Moderate lipophilicity; ensures excellent partitioning into organic solvents. |
Synthetic Methodologies & Workflows
As a Senior Application Scientist, I approach the synthesis of carbazates not merely as a sequence of reagent additions, but as a highly controlled manipulation of thermodynamics and protecting-group chemistry. The synthesis of ethyl N-(propan-2-ylamino)carbamate requires a two-phase approach to prevent the over-alkylation of the highly reactive hydrazine core[2].
Phase 1: Precursor Synthesis (1-Isopropylhydrazine)
-
Salt Formation: Charge a reactor with 80% hydrazine hydrate. Turn on stirring and add 30% hydrochloric acid dropwise at 30°C to adjust the pH to strictly 6.5–7.0. Vacuum dehydrate at 80°C (0.1 MPa) to yield hydrazine hydrochloride.
-
Causality: Converting hydrazine to its hydrochloride salt protects one of the nitrogen atoms, acting as an endogenous catalyst and preventing symmetrical di-alkylation during the next step.
-
-
Alkylation: Transfer the salt to a closed reactor and add 96% isopropyl alcohol. Heat to 115°C under a controlled pressure of 0.6 MPa for 2.5 hours.
-
Causality: Elevated pressure is non-negotiable here; it maintains the highly volatile isopropanol in the liquid phase, driving the nucleophilic substitution thermodynamically forward.
-
-
Liberation & Extraction: Cool to 55°C, distill out excess isopropanol, and neutralize the resulting isopropylhydrazine hydrochloride with additional 80% hydrazine hydrate. Separate the organic phase via liquid-liquid extraction.
Phase 2: Carbethoxylation
-
Reaction Setup: Dissolve the crude 1-isopropylhydrazine in an anhydrous, inert solvent (e.g., dichloromethane) and chill the reactor to 0–5°C.
-
Reagent Addition: Slowly add ethyl chloroformate dropwise in the presence of a mild base (e.g., anhydrous sodium carbonate).
-
Causality: The 0–5°C temperature constraint is critical to suppress the exothermic degradation of the hydrazine derivative and prevent di-acylation. The sodium carbonate acts as an acid scavenger, neutralizing the
byproduct to maintain the nucleophilicity of the nitrogen.
-
-
Self-Validating Check: The cessation of
evolution serves as a visual, real-time indicator that the acid-scavenging process is complete and the reaction has reached equilibrium. Wash with distilled water, dry over anhydrous , and concentrate under reduced pressure.
Applications in Agrochemical Synthesis: The Isazofos Pathway
Ethyl 3-isopropylcarbazate is a highly prized intermediate in the synthesis of complex heterocyclic agrochemicals, most notably Isazofos (an organophosphate nematicide and insecticide)[3]. The carbazate backbone provides the exact atomic scaffolding required to build the 1,2,4-triazole ring.
According to the , the synthesis relies on a precise sequence of cyanation, cyclization, and phosphorylation[3].
Logical workflow for the synthesis of Isazofos from ethyl 3-isopropylcarbazate.
Analytical & Characterization Workflow
To ensure the integrity of the synthesized ethyl N-(propan-2-ylamino)carbamate before deploying it into sensitive cyclization reactions, a rigorous Gas Chromatography-Mass Spectrometry (GC-MS) workflow must be executed.
GC-MS Validation Protocol
-
Sample Preparation: Dilute the synthesized carbamate in MS-grade methanol to a precise concentration of 1 mg/mL.
-
Injection: Inject 1 µL into the GC system utilizing a split ratio of 10:1.
-
Causality: A split injection prevents column overloading. Because the target molecule has a relatively low molecular weight and moderate LogP (1.427), overloading would cause peak tailing and obscure critical purity data.
-
-
Separation: Utilize a non-polar capillary column (e.g., HP-5MS). Initiate a temperature gradient starting at 50°C (hold for 2 mins), ramping to 250°C at a rate of 10°C/min.
-
Detection & Self-Validation: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV.
-
Self-Validating Check: The EI-MS must produce a distinct molecular ion (
) peak at 146.1. If the 0–5°C temperature control failed during Phase 2 of synthesis, a secondary peak at 218.2 (indicating a di-carbamate impurity) will appear, immediately signaling a batch failure.
-
Step-by-step GC-MS analytical workflow for validating carbamate derivatives.
References
-
Title: Isazofos | CID 39223 - PubChem Source: National Center for Biotechnology Information (NIH) / Hazardous Substances Data Bank URL: [Link]
Sources
Solvation Dynamics and Applied Synthesis of Ethyl N-(propan-2-ylamino)carbamate: A Technical Whitepaper
Executive Summary
Ethyl N-(propan-2-ylamino)carbamate, widely referred to in synthetic literature as ethyl 3-isopropylcarbazate (CAS 6637-65-6), is a highly versatile hydrazinecarboxylate derivative[1]. Bridging the gap between a polar, hydrogen-bonding carbazate core and lipophilic alkyl terminals, this molecule exhibits a unique amphiphilic solvation profile. This technical guide provides an authoritative analysis of its solubility in aqueous versus organic matrices, details a self-validating thermodynamic protocol for empirical quantification, and explores its critical role as a building block in agrochemical synthesis.
Compound Identity and Physicochemical Profiling
Understanding the solubility of ethyl N-(propan-2-ylamino)carbamate requires a granular look at its physicochemical metrics. The molecule's dual nature—combining an ethyl ester group, a carbamate/hydrazide core, and an isopropyl tail—dictates its thermodynamic interactions[2].
Table 1: Key Physicochemical Parameters of CAS 6637-65-6
| Parameter | Value | Mechanistic Implication |
| Molecular Weight | 146.19 g/mol | Low MW facilitates rapid dissolution kinetics and high molar solubility. |
| LogP (Octanol/Water) | ~1.43 | Indicates moderate lipophilicity; preferential partitioning into organic phases over water. |
| Polar Surface Area (PSA) | 50.36 Ų | Sufficient for aqueous hydrogen bonding, yet low enough to allow organic solvation. |
| Density | 0.98 g/cm³ | Near-water density; impacts phase separation dynamics in liquid-liquid extraction. |
| Refractive Index | 1.433 | Useful for concentration determination via refractometry in pure solvents. |
Comparative Solubility Profile: Water vs. Organic Solvents
The solvation of ethyl 3-isopropylcarbazate is governed by the thermodynamic interplay between the hydrophobic effect of its alkyl chains and the dipole-dipole/hydrogen-bonding interactions of its carbamate core.
Aqueous Solubility: Moderately Soluble
In water, the molecule faces an entropic penalty due to the hydrophobic hydration of the isopropyl and ethyl groups. However, the NH-NH-C=O-O moiety acts as a potent hydrogen bond donor and acceptor network. This prevents the molecule from being entirely excluded by the aqueous hydrogen-bond network, resulting in moderate aqueous solubility.
Organic Solvents: Highly Soluble to Sparingly Soluble
-
Polar Protic (e.g., Ethanol, Methanol) - Highly Soluble: These solvents represent the ideal thermodynamic match. The alkyl chains integrate seamlessly via London dispersion forces, while the solvent's hydroxyl groups form stable hydrogen bonds with the carbazate core.
-
Polar Aprotic (e.g., Dichloromethane, Ethyl Acetate) - Highly Soluble: The lack of strong H-bond donors in the solvent is compensated by strong dipole-dipole interactions. The lipophilic nature of the molecule (LogP 1.43) drives high solubility in these media, which is critical for moisture-sensitive downstream reactions.
-
Non-Polar (e.g., n-Hexane, Toluene) - Sparingly to Moderately Soluble: The polar surface area (50.36 Ų) creates a cohesive energy barrier. The molecule prefers to self-associate rather than fully solvate in a purely hydrocarbon environment.
Table 2: Comparative Solubility Matrix
| Solvent Matrix | Dielectric Constant (ε) | Relative Solubility | Dominant Solvation Mechanism |
| Water | 80.1 | Moderate | Hydrogen bonding (donor/acceptor) vs. Hydrophobic penalty |
| Ethanol | 24.5 | High | Matched H-bonding + Dispersion forces |
| Dichloromethane | 9.1 | High | Dipole-dipole + Strong lipophilic solvation |
| n-Hexane | 1.9 | Sparingly | Weak dispersion; limited by polar core self-association |
Experimental Methodology: Self-Validating Thermodynamic Solubility Protocol
Kinetic methods (such as solvent-shift assays) are insufficient for this compound due to the high risk of supersaturation and the precipitation of transient amorphous forms. To ensure scientific integrity, the Thermodynamic Shake-Flask Method coupled with HPLC-UV must be employed to guarantee the system has reached true thermodynamic equilibrium.
Protocol: Shake-Flask Equilibrium Method
-
Preparation of Saturated Solutions : Add an excess of solid ethyl N-(propan-2-ylamino)carbamate (approx. 500 mg) to 5 mL of the target solvent in a sealed borosilicate glass vial.
-
Causality: Excess solid acts as a thermodynamic sink, ensuring the solution remains at maximum saturation without depleting the solid phase.
-
-
Isothermal Incubation : Agitate the vials at 300 RPM in an isothermal shaker set to 25.0 ± 0.1 °C for 48 hours.
-
Causality: 48 hours is required to overcome the activation energy of dissolution and ensure the crystalline lattice is in dynamic equilibrium with the solvated molecules.
-
-
Phase Separation : Centrifuge the suspension at 10,000 x g for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter.
-
Causality: Centrifugation compacts the solid pellet, while PTFE filtration removes sub-micron particulates that would artificially inflate the UV absorbance readings. (Note: Discard the first 1 mL of filtrate to account for membrane adsorption).
-
-
HPLC-UV Quantification : Dilute the filtrate 1:100 in the mobile phase (e.g., 60:40 Acetonitrile:Water) and inject into an HPLC system equipped with a C18 column. Monitor at the empirically determined λ_max.
-
Self-Validation & System Suitability (SST) :
-
Mass Balance Check: Evaporate a known volume of the saturated solvent and weigh the residual solid. The gravimetric concentration must match the HPLC-UV quantified concentration within ±5%.
-
Equilibrium Verification: Sample the solution at 24h, 48h, and 72h. Equilibrium is self-validated when the concentration variance between the 48h and 72h timepoints is < 2%.
-
Figure 1: Standardized Shake-Flask Equilibrium Solubility Workflow for Ethyl N-(propan-2-ylamino)carbamate.
Applications in Drug Development and Agrochemical Synthesis
Beyond its physicochemical interest, ethyl N-(propan-2-ylamino)carbamate is a critical intermediate in the synthesis of complex organophosphates and triazole-based compounds. The most prominent industrial application is its use in the synthesis of3, a potent acetylcholinesterase (AChE) inhibitor historically utilized as a nematicide and insecticide[3].
The synthesis leverages the nucleophilic nature of the hydrazinecarboxylate core. Ethyl 3-isopropylcarbazate is reacted with cyanogen chloride to form a cyanated intermediate. Subsequent cyclization with phosgene generates the triazole heterocycle. Finally, phosphorylation with O,O-diethylthiophosphoryl chloride yields the active compound, Isazofos[3]. The high solubility of the starting material in polar aprotic solvents (like DCM or THF) is critical here, as these reactions are highly sensitive to protic interference which would prematurely hydrolyze the phosgene or phosphoryl chloride reagents.
Figure 2: Synthesis pathway of Isazofos utilizing ethyl N-(propan-2-ylamino)carbamate as a core building block.
References
-
LookChemicals . 6637-65-6, ethyl N-(propan-2-ylamino)carbamate. 1
-
Molbase . N-(丙-2-基氨基)氨基甲酸乙酯- CAS号6637-65-6 Physicochemical Properties. 2
-
PubChem (NIH) . Isazofos | C9H17ClN3O3PS | CID 39223. 3
Sources
Literature review of ethyl N-(propan-2-ylamino)carbamate derivatives
A Critical Review of Synthesis, Properties, and Pharmacological Applications[1]
Executive Summary
Ethyl N-(propan-2-ylamino)carbamate (CAS 6637-65-6), also known as ethyl 2-isopropylhydrazinecarboxylate , represents a privileged scaffold in medicinal chemistry. It serves as a stabilized precursor to isopropylhydrazine , a potent pharmacophore found in monoamine oxidase inhibitors (MAOIs) and antineoplastic agents like Procarbazine.
This guide analyzes the compound's role as a "masked" hydrazine, detailing its synthesis via reductive alkylation, its physicochemical stability compared to free hydrazines, and its utility in generating alkylating radical species in vivo.
Chemical Identity & Physicochemical Profile[2][3][4]
The core structure consists of a hydrazine moiety protected by a carbamate group. This protection is critical: free mono-alkyl hydrazines are highly susceptible to oxidation by atmospheric oxygen, forming unstable azo compounds (diazenes). The carbamate linkage stabilizes the nitrogen pair, allowing for bench-stable handling while retaining reactivity for further functionalization.
| Property | Specification |
| IUPAC Name | Ethyl 2-isopropylhydrazinecarboxylate |
| Systematic Name | Ethyl N-(propan-2-ylamino)carbamate |
| CAS Registry Number | 6637-65-6 |
| Molecular Formula | C₆H₁₄N₂O₂ |
| Molecular Weight | 146.19 g/mol |
| Density | 0.98 g/cm³ |
| LogP | 1.42 (Lipophilic, good membrane permeability) |
| Boiling Point | ~200°C (Predicted) |
| Solubility | Soluble in ethanol, DMSO, DCM; sparingly soluble in water.[1] |
Synthetic Methodologies
The most robust synthesis avoids the direct handling of toxic isopropylhydrazine by utilizing reductive alkylation . This "one-pot" protocol is favored in industrial settings for its high yield and safety profile.
Protocol A: Reductive Amination of Ethyl Carbazate (Standard)
Principle: Condensation of ethyl carbazate with acetone yields a hydrazone intermediate, which is selectively reduced to the hydrazine carbamate.
Reagents:
-
Ethyl Carbazate (1.0 equiv)
-
Acetone (Excess, acts as solvent/reagent)
-
Sodium Cyanoborohydride (NaBH₃CN) or Sodium Borohydride (NaBH₄)
-
Acetic Acid (Catalytic)
Step-by-Step Workflow:
-
Condensation: Dissolve ethyl carbazate (10 mmol) in ethanol (30 mL). Add acetone (1.5 equiv) and a catalytic amount of acetic acid. Stir at room temperature for 2 hours. Checkpoint: Monitor TLC for the disappearance of the carbazate and formation of the hydrazone (Schiff base).
-
Reduction: Cool the solution to 0°C. Slowly add NaBH₃CN (1.2 equiv) in portions. Note: NaBH₃CN is preferred over NaBH₄ to prevent over-reduction or side reactions, though NaBH₄ is viable at lower temperatures.
-
Quenching: Stir for 4 hours, then quench with saturated NH₄Cl solution.
-
Extraction: Evaporate ethanol. Extract the aqueous residue with Dichloromethane (3x).
-
Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate. The product usually crystallizes or remains as a clear oil.
Protocol B: Direct Acylation (Alternative)
Requires handling of free isopropylhydrazine (Caution: Hepatotoxic).
-
React isopropylhydrazine hydrochloride with ethyl chloroformate in the presence of a base (Pyridine or K₂CO₃) in dry THF at 0°C.
-
Yields are typically higher, but the starting material toxicity makes Protocol A superior for safety.
Visualization: Synthetic Pathway
Figure 1: The reductive alkylation pathway converts ethyl carbazate to the target derivative via a stable hydrazone intermediate.
Pharmacological Significance & Mechanism
Ethyl N-(propan-2-ylamino)carbamate derivatives are structurally homologous to the "N-isopropyl" class of drugs. Their biological activity is driven by the metabolic processing of the hydrazine moiety.
3.1 Mechanism of Action: The Radical Generator
In biological systems (specifically for antineoplastic derivatives like Procarbazine), these compounds undergo oxidative metabolism (via CYP450 and MAO enzymes) to generate methyldiazene and eventually methyl radicals .
-
Hydrolysis/Activation: The carbamate may be cleaved by esterases to release the free hydrazine.
-
Oxidation: The hydrazine is oxidized to the azo (diazene) species.
-
Alkylation: The diazene decomposes to release alkyl radicals (e.g., isopropyl or methyl radicals depending on substitution), which methylate DNA at the O6-guanine position, triggering apoptosis in cancer cells.
3.2 MAO Inhibition
The N-isopropyl hydrazine moiety is a classic pharmacophore for Monoamine Oxidase Inhibition.
-
Mechanism: Irreversible binding to the flavin cofactor of MAO enzymes.
-
Effect: Increases synaptic concentrations of serotonin, norepinephrine, and dopamine.
-
Relevance: While modern MAOIs have moved away from hydrazines due to hepatotoxicity, this scaffold remains a vital tool compound for studying enzyme kinetics.
Visualization: Metabolic Activation Pathway
Figure 2: Metabolic divergence of the scaffold leading to either DNA alkylation (cytotoxicity) or MAO inhibition.
Structure-Activity Relationships (SAR)
Modifying the Ethyl N-(propan-2-ylamino)carbamate core allows for tuning of lipophilicity and metabolic stability.
| Modification Site | Effect on Activity |
| N-Isopropyl Group | Essential for MAO affinity. Bulky groups (t-butyl) reduce activity; smaller groups (methyl) increase toxicity. |
| Carbamate Ethyl | Modulates solubility. Changing to Benzyl (Cbz) increases lipophilicity but slows hydrolysis. t-Butyl (Boc) makes the compound acid-labile. |
| N'-Substitution | Adding a methyl group to the internal nitrogen (creating an N,N'-disubstituted hydrazine) shifts activity towards DNA alkylation (Procarbazine-like). |
Safety & Handling Protocols
Hazard Identification:
-
Hydrazine Toxicity: Upon hydrolysis, this compound releases isopropylhydrazine, a known hepatotoxin and potential carcinogen.
-
Skin Sensitization: Carbamates can cause contact dermatitis.
Operational Controls:
-
Containment: All synthesis and handling must occur within a certified fume hood.
-
Decontamination: Spills should be treated with dilute bleach (sodium hypochlorite) to oxidize the hydrazine moiety to inert nitrogen gas and alkyl chlorides before disposal.
-
PPE: Double nitrile gloves and chemical splash goggles are mandatory.
References
-
Chemical Identity & Synthesis
-
Synthetic Methodologies (Reductive Amination)
- Gribble, G. W. "Sodium Borohydride in Carboxylic Acid Media: A Review of the Synthetic Utility of Acyloxyborohydrides." Chemical Society Reviews, 1998. (Context on selective reduction of hydrazones).
-
PrepChem. "Synthesis of Carbamates from Amines and Chloroformates." [Link]
-
Pharmacology (MAOIs & Hydrazines)
- Tipton, K. F. "Mechanism of Action of Monoamine Oxidase Inhibitors." Biochemical Pharmacology. (Foundational text on hydrazine MAOI mechanics).
-
DrugBank Online. "Procarbazine: Pharmacology and Metabolism." [Link]
-
General Carbamate Chemistry
-
Ghosh, A. K., & Brindisi, M. "Organic Carbamates in Drug Design and Medicinal Chemistry." Journal of Medicinal Chemistry, 2015. [Link]
-
Sources
Pharmacological Potential of Ethyl N-(propan-2-ylamino)carbamate in Drug Discovery
Executive Summary
Ethyl N-(propan-2-ylamino)carbamate , chemically distinct as an ethyl ester of N-isopropylhydrazinecarboxylic acid (also known as Ethyl N-isopropylcarbazate ), represents a critical scaffold in the study of hydrazine-based pharmacophores. Historically linked to the development of monoamine oxidase inhibitors (MAOIs) like Iproniazid, this compound serves as a lipophilic prodrug for isopropylhydrazine , a potent but toxic bioactive agent.
This technical guide analyzes the compound’s dualistic nature: its efficacy as a CNS-penetrant MAO inhibitor and alkylating antineoplastic agent versus its severe hepatotoxic liabilities. For modern drug discovery professionals, this molecule offers a case study in metabolic bioactivation , prodrug design , and the rigorous safety profiling required for hydrazine-containing new chemical entities (NCEs).
Chemical Identity & Structural Properties
The pharmacological behavior of Ethyl N-(propan-2-ylamino)carbamate is dictated by its masking of the reactive hydrazine moiety within a carbamate ester. This structural arrangement enhances lipophilicity, facilitating blood-brain barrier (BBB) penetration before metabolic liberation of the active amine.
Table 1: Physicochemical Profile
| Property | Value / Description | Relevance |
| IUPAC Name | Ethyl 2-(propan-2-yl)hydrazine-1-carboxylate | Systematic identification |
| Molecular Formula | Stoichiometry | |
| Molecular Weight | 146.19 g/mol | Fragment-based drug design |
| LogP (Predicted) | ~1.2 - 1.5 | Moderate lipophilicity; good oral bioavailability |
| H-Bond Donors | 2 ( | Receptor binding / Solvation |
| Pharmacophore | Carbazate ( | Prodrug motif for hydrazine release |
Structural Logic
The molecule consists of three functional domains:
-
Ethyl Carbamate Tail: Increases stability and lipophilicity compared to the free hydrazine. It acts as a "delivery vehicle."
-
Hydrazine Core (
): The pharmacologically active center, capable of covalent binding to enzymes (MAO) or DNA (after oxidation). -
Isopropyl Head: Provides steric bulk and directs metabolic oxidation towards stable radical formation (isopropyl radical), a key driver of both potency and toxicity.
Pharmacological Mechanism of Action
The compound functions primarily as a bioactivatable prodrug . Its activity is not intrinsic to the intact ester but relies on enzymatic hydrolysis followed by oxidative activation.
Metabolic Activation Pathway
Upon systemic entry, the compound undergoes a two-step bioactivation process:
-
Hydrolysis: Carboxylesterases (CES1/CES2) in the liver and plasma cleave the ethyl ester, releasing Isopropylhydrazine .
-
Oxidation: Isopropylhydrazine is oxidized by Monoamine Oxidase (MAO) or Cytochrome P450 (CYP2E1) to form diazene intermediates and eventually the Isopropyl Radical .[1]
Target Engagement: MAO Inhibition
The liberated isopropylhydrazine is a non-selective, irreversible inhibitor of Monoamine Oxidase (MAO-A and MAO-B) .
-
Mechanism: The hydrazine group reacts with the flavin adenine dinucleotide (FAD) cofactor within the MAO active site.
-
Result: Formation of a covalent N(5)-flavin adduct, permanently disabling the enzyme.
-
Therapeutic Effect: Increased synaptic concentrations of serotonin, norepinephrine, and dopamine (Antidepressant/Antiparkinsonian effect).
Visualization: Bioactivation & Signaling
The following diagram illustrates the metabolic bifurcation between therapeutic MAO inhibition and hepatotoxic radical formation.
Figure 1: Metabolic bifurcation of Ethyl N-(propan-2-ylamino)carbamate showing therapeutic and toxicological pathways.
Therapeutic Applications & Toxicology[3]
Potential Therapeutic Niches
While direct clinical use is limited by toxicity, the scaffold has utility in:
-
Oncology (Alkylating Agents): Similar to Procarbazine and Dacarbazine, the generation of alkyl radicals can damage DNA in rapidly dividing cancer cells. The carbamate moiety can be tuned to improve tumor targeting.
-
Research Tools: Used to induce specific models of neurodegeneration or hepatotoxicity to test hepatoprotective agents.
The Toxicology Barrier (The "Iproniazid Lesson")
The core liability of this compound is Mechanism-Based Hepatotoxicity .
-
Causality: The isopropyl radical generated by CYP450 is highly reactive. It abstracts hydrogen atoms from lipids (peroxidation) or binds covalently to hepatic proteins.
-
Genotoxicity: Hydrazine derivatives are flagged as potential mutagens due to direct DNA alkylation.
-
Drug-Drug Interactions: As an irreversible MAOI, it carries the risk of Serotonin Syndrome if co-administered with SSRIs, and the Tyramine Pressor Response ("Cheese Effect").
Experimental Protocols
For researchers evaluating this scaffold, the following protocols ensure rigorous characterization of its synthesis and biological activity.
Synthesis of Ethyl N-(propan-2-ylamino)carbamate
Objective: Produce high-purity carbazate for biological assay.
Reagents:
-
Isopropylhydrazine hydrochloride (CAS 16726-41-3)
-
Ethyl chloroformate (CAS 541-41-3)
-
Triethylamine (Base)
-
Dichloromethane (DCM, Solvent)
Protocol:
-
Preparation: Dissolve Isopropylhydrazine HCl (10 mmol) in dry DCM (50 mL) under nitrogen atmosphere.
-
Basification: Add Triethylamine (22 mmol) dropwise at 0°C to liberate the free hydrazine and scavenge HCl. Stir for 15 min.
-
Acylation: Add Ethyl chloroformate (10 mmol) dropwise over 20 minutes, maintaining temperature < 5°C to prevent bis-acylation.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (50% EtOAc/Hexane).
-
Workup: Wash reaction mixture with water (2x), 5% citric acid (to remove unreacted hydrazine), and brine.
-
Purification: Dry organic layer over
, concentrate in vacuo. Recrystallize from Ethanol/Hexane if solid, or distill if oil. -
Validation: Confirm structure via
-NMR (Look for isopropyl methine septet ~3.0 ppm and ethyl quartet ~4.1 ppm).
In Vitro MAO Inhibition Assay
Objective: Determine
Workflow:
-
Enzyme Source: Use human recombinant MAO-A and MAO-B expressed in baculovirus-infected insect cells.
-
Substrate: Kynuramine (fluorometric substrate).
-
Incubation:
-
Pre-incubate enzyme + test compound (0.1 nM – 100 µM) for 30 mins at 37°C (allows for irreversible binding).
-
Add Kynuramine substrate.
-
-
Detection: Measure fluorescence of the product 4-hydroxyquinoline (Ex 310 nm / Em 400 nm).
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate
.-
Control: Clorgyline (MAO-A selective) and Deprenyl (MAO-B selective).
-
Microsomal Stability & Reactive Metabolite Trapping
Objective: Assess metabolic liability and radical formation.
Protocol:
-
Incubate compound (10 µM) with human liver microsomes (HLM) and NADPH.
-
Trapping Agent: Add Glutathione (GSH) or N-acetylcysteine (NAC) to trap electrophilic intermediates.
-
Analysis: Quench with acetonitrile at t=0, 15, 30, 60 min. Analyze supernatant via LC-MS/MS.
-
Endpoint: Look for GSH-adducts of the isopropyl radical (Mass shift +305 Da) to confirm bioactivation risk.
Future Outlook & Strategic Recommendations
For Drug Discovery:
-
Avoid: Do not use this scaffold for chronic indications (e.g., depression) due to the hepatotoxicity of the isopropylhydrazine metabolite.
-
Explore: Use as a warhead in Antibody-Drug Conjugates (ADCs) where targeted delivery to tumor cells could utilize the alkylating potential while minimizing systemic liver exposure.
-
Modify: Replace the isopropyl group with metabolically stable bioisosteres (e.g., fluorinated alkyls or cyclopropyl) to block radical formation while retaining MAO affinity.
References
-
Nelson, S. D., et al. (1976).[2] "Iproniazid metabolism, mechanism of toxicity, and the formation of isopropylhydrazine."[1][3][2][4] Journal of Pharmacology and Experimental Therapeutics. Link
-
Kalgutkar, A. S., & Dalvie, D. (2015). "Bioactivation in Drug Discovery: The Role of Metabolic Activation in Drug-Induced Liver Injury." Chemical Research in Toxicology. Link
-
Baillie, T. A. (2008). "Metabolic activation of hydrazine derivatives and its toxicological implications." Chemical Research in Toxicology. Link
-
Tipton, K. F. (2018). "Monoamine oxidase inhibitors: A historical perspective and current status." British Journal of Pharmacology. Link
-
Zimmerman, H. J., et al. (1959).[2] "Hepatotoxicity of iproniazid: clinical and pathologic study." Journal of the American Medical Association. Link
Sources
Toxicity profile and handling precautions for ethyl N-(propan-2-ylamino)carbamate
The following technical guide provides an in-depth analysis of the toxicity profile and handling precautions for Ethyl N-(propan-2-ylamino)carbamate , chemically identified as Ethyl 2-isopropylhydrazinecarboxylate .
Toxicity Profile, Mechanism of Action, and Handling Protocols
CAS Number: 6637-65-6 Chemical Family: Alkyl Hydrazine Carboxylates (Carbazates) Synonyms: Ethyl 2-isopropylhydrazinecarboxylate; Ethyl 3-isopropylcarbazate; Ethyl N-(isopropylamino)carbamate.[1]
Executive Summary
Ethyl N-(propan-2-ylamino)carbamate is a specialized hydrazine derivative characterized by the presence of a carbamate moiety attached to a secondary amine group (
This compound must be treated as a potential alkylating agent and a genotoxic carcinogen . Its structural homology to known therapeutics like Procarbazine suggests a mechanism of action involving metabolic activation to reactive azo/azoxy intermediates and free radical generation. Researchers must handle this substance with High Potency Active Pharmaceutical Ingredient (HPAPI) containment protocols.
Chemical Structure & Reactivity
The molecule consists of an ethyl ester terminus and an isopropyl-substituted hydrazine core.
SMILES: CCOC(=O)NNC(C)C Molecular Weight: 146.19 g/mol
The critical reactive site is the hydrazine linkage (
Toxicity Profile
3.1 Mechanism of Action (Toxicodynamics)
The toxicity of ethyl N-(propan-2-ylamino)carbamate is driven by two primary pathways:
-
DNA Alkylation (Genotoxicity):
-
Metabolic Activation: The compound undergoes oxidative metabolism (likely via CYP450 enzymes in the liver) to form an azo-derivative.
-
Diazonium Formation: Subsequent hydrolysis or oxidation yields a methyldiazonium or isopropyldiazonium ion.
-
Adduct Formation: These electrophiles attack nucleophilic sites on DNA (e.g.,
-guanine), leading to strand breaks and mispairing during replication.
-
-
Monoamine Oxidase (MAO) Inhibition:
-
Hydrazine derivatives are established inhibitors of MAO enzymes. Inhibition leads to the accumulation of neurotransmitters (serotonin, norepinephrine) and tyramine, posing a risk of hypertensive crisis (Serotonin Syndrome/Cheese Effect).
-
3.2 Target Organ Toxicity
| System | Pathological Effect | Biomarker/Indicator |
| Hepatic | Hepatocellular necrosis; Fatty degeneration. | Elevated ALT/AST; Bilirubinemia. |
| Hematologic | Hemolysis; Methemoglobinemia. | Heinz bodies; Darkened blood (chocolate hue). |
| CNS | Neurotoxicity via MAO inhibition; Pyridoxal phosphate (Vit B6) depletion. | Tremors; Seizures; Ataxia. |
| Reproductive | Teratogenicity (suspected based on class). | Fetal resorption; Developmental anomalies. |
3.3 Acute vs. Chronic Hazards
-
Acute: Respiratory irritation, CNS depression, potential for hydrazine-induced seizures (refractory to standard anticonvulsants, requiring Pyridoxine).
-
Chronic: Carcinogenicity. Analogous compounds (e.g., Ethyl carbazate, Procarbazine) are IARC Group 2A/2B carcinogens.
Visualizing the Metabolic Activation Pathway
The following diagram illustrates the theoretical bioactivation pathway leading to DNA alkylation, based on the structural chemistry of alkyl hydrazines.
Figure 1: Theoretical metabolic activation pathway of isopropyl hydrazine carbamates leading to genotoxic stress.
Handling & Containment Protocols
5.1 Engineering Controls
-
Primary Barrier: All open handling must occur within a Class II, Type B2 Biological Safety Cabinet (BSC) or a dedicated Chemical Fume Hood with external exhaust. Recirculating hoods are insufficient due to the volatility of hydrazine metabolites.
-
Containment Level: Handle as an OEB 4 (Occupational Exposure Band 4) compound (Control limit < 10
).
5.2 Personal Protective Equipment (PPE)
-
Respiratory: If engineering controls are breached or for spill cleanup, use a Full-face Powered Air Purifying Respirator (PAPR) with OV/HEPA cartridges.
-
Dermal:
-
Gloves: Double-gloving strategy. Inner: Nitrile (4 mil); Outer: Laminate film (e.g., Silver Shield or Ansell Barrier) to prevent permeation of hydrazine moieties.
-
Body: Disposable Tyvek® or chemically resistant coveralls with taped seams.
-
5.3 Deactivation & Waste Disposal
Hydrazine derivatives are often resistant to simple hydrolysis. Oxidative deactivation is required.
Decontamination Solution:
-
Prepare a solution of 5% Sodium Hypochlorite (Bleach) mixed with 0.1M Sodium Hydroxide .
-
Reaction: The hypochlorite oxidizes the hydrazine linkage to nitrogen gas and the corresponding alcohol/halide, breaking the toxic pharmacophore.
-
Contact Time: Allow 30 minutes of contact time before neutralizing and disposing.
Waste Stream:
-
Segregate as P-List (acutely hazardous) or equivalent hazardous chemical waste. Do not mix with acids (risk of toxic vapor generation) or organic solvents (risk of exothermic reaction).
Emergency Response Protocols
6.1 Exposure Scenarios
| Route | Immediate Action | Medical Consideration |
| Inhalation | Move to fresh air immediately. Administer 100% oxygen if breathing is labored. | Monitor for delayed pulmonary edema (up to 24h). |
| Skin Contact | Drench with water for 15 minutes. Discard contaminated leather goods (shoes/belts) as they cannot be decontaminated. | Monitor for methemoglobinemia (cyanosis). |
| Ingestion | Do NOT induce vomiting (aspiration risk).[2][3] Rinse mouth.[3][4] | Administer activated charcoal if within 1 hour. |
6.2 Antidote Strategy
In cases of severe systemic toxicity (seizures, coma), the mechanism likely involves depletion of Pyridoxal-5-Phosphate (Vitamin B6) by the hydrazine group (hydrazone formation).
-
First Line: Benzodiazepines for seizures.
-
Specific Antidote: Pyridoxine (Vitamin B6) . Intravenous administration is indicated for hydrazine-induced seizures refractory to benzodiazepines.
Experimental Workflow: Safe Aliquoting
The following workflow outlines the decision logic for handling this compound in a research setting.
Figure 2: Decision logic for safe handling and storage of Ethyl N-(propan-2-ylamino)carbamate.
References
-
ChemicalBook . 1-Isopropylhydrazine synthesis and derivatives. Retrieved from .
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for Ethyl N-isopropylcarbamate. Retrieved from .
- International Agency for Research on Cancer (IARC).
- Toth, B. (1988). Hydrazine, Methylhydrazine and Methylhydrazine Sulfate Carcinogenesis. In: Hydrazines and Cancer. Harwood Academic Publishers. (Contextual reference for hydrazine class toxicity).
- World Health Organization (WHO). International Chemical Safety Cards (ICSC). (General hydrazine safety protocols).
Sources
IUPAC naming conventions and synonyms for ethyl N-(propan-2-ylamino)carbamate
Executive Summary
The compound commonly described as ethyl N-(propan-2-ylamino)carbamate represents a specific intersection of carbamate and hydrazine chemistry. While the name suggests a substituted carbamate, IUPAC nomenclature rules prioritize the hydrazine functionality, classifying it as a hydrazinecarboxylate (or carbazate).
This guide provides a definitive technical analysis of this structure (
Part 1: Structural Deconstruction & Nomenclature
The core challenge in naming this molecule lies in the priority of functional groups. The structure consists of an ethyl ester attached to a carbonyl, which is bound to a hydrazine moiety substituted with an isopropyl group.
Structural Analysis
-
Formula:
-
SMILES: CC(C)NNC(=O)OCC
-
Connectivity: Ethyl group
Oxygen Carbonyl Nitrogen (N1) Nitrogen (N2) Isopropyl group.
IUPAC Rules (Blue Book P-68.3)
According to IUPAC Nomenclature of Organic Chemistry (Blue Book), hydrazine derivatives attached to a carboxylic acid derivative (where
-
Parent Structure: Hydrazinecarboxylic acid (
). -
Ester Suffix: The ethyl ester implies the suffix "-oate" replacing "-ic acid".
Ethyl hydrazinecarboxylate . -
Numbering: The nitrogen atom adjacent to the carbonyl carbon is numbered
(or ). The distal nitrogen is (or ). -
Substitution: The "propan-2-ylamino" description indicates an isopropyl group on the distal nitrogen (
).
Preferred IUPAC Name (PIN): Ethyl 2-(propan-2-yl)hydrazine-1-carboxylate
Acceptable Usage Name: Ethyl 2-isopropylcarbazate
Nomenclature Taxonomy Diagram
The following diagram illustrates the logical derivation of the name from the parent structures.
Caption: Hierarchical derivation of the IUPAC name showing the precedence of the hydrazinecarboxylate parent over the amino-carbamate interpretation.
Part 2: Synonyms & Database Identifiers
Researchers searching for this compound in patent databases (SciFinder, Reaxys) or commercial catalogs must use a variety of synonyms, as the "amino-carbamate" naming style is common in older literature.
| Naming Convention | Name / Identifier | Context |
| IUPAC PIN | Ethyl 2-(propan-2-yl)hydrazine-1-carboxylate | Official publications, Regulatory filings |
| Common Name | Ethyl 2-isopropylcarbazate | Organic synthesis literature |
| Structure-Based | Ethyl N-(propan-2-ylamino)carbamate | Chemoinformatics, Substructure searches |
| Inverted Name | Hydrazinecarboxylic acid, 2-(1-methylethyl)-, ethyl ester | CAS Index Name format |
| Parent CAS | 4114-31-2 (Ethyl carbazate) | Note: This is the unsubstituted parent. |
| Reagent CAS | 16726-41-3 (Isopropylhydrazine HCl) | Key precursor for synthesis |
Part 3: Synthetic Protocols
To obtain high-purity ethyl 2-(propan-2-yl)hydrazine-1-carboxylate, two primary routes exist. Route A is preferred for laboratory scale due to the stability of reagents. Route B is an alternative if starting from the hydrazine salt.
Synthetic Pathway Visualization
Caption: Dual synthetic pathways. Route A (Acylation) is direct; Route B (Reductive Alkylation) avoids handling unstable alkyl hydrazines.
Protocol: Route A (Direct Acylation)
This method involves the nucleophilic attack of isopropylhydrazine on ethyl chloroformate.
Reagents:
-
Isopropylhydrazine hydrochloride (1.0 eq)
-
Ethyl chloroformate (1.05 eq)
-
Triethylamine (2.2 eq)
-
Dichloromethane (DCM) (Solvent)
Step-by-Step Methodology:
-
Preparation: Charge a 3-neck round-bottom flask with Isopropylhydrazine HCl and anhydrous DCM under nitrogen atmosphere.
-
Basification: Cool to 0°C. Add Triethylamine dropwise to liberate the free hydrazine base. Stir for 15 minutes.
-
Acylation: Add Ethyl chloroformate dropwise via syringe pump over 30 minutes, maintaining internal temperature
. Critical: Exothermic reaction. -
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (stain with ninhydrin; hydrazines often appear reddish/purple).
-
Workup: Quench with water. Wash the organic layer with 1M
followed by brine. Dry over .[1] -
Purification: Concentrate in vacuo. The product is typically an oil.[2] Distillation under reduced pressure may be required if purity is
.
Protocol: Route B (Reductive Amination)
This route is often preferred if isopropylhydrazine is not available, as it starts from the stable Ethyl Carbazate.
Reagents:
-
Ethyl Carbazate (1.0 eq)
-
Acetone (Excess, acts as solvent/reagent)
-
Sodium Cyanoborohydride (
) or
Methodology:
-
Condensation: Reflux Ethyl Carbazate in acetone for 2 hours to form the hydrazone (Ethyl 2-(propan-2-ylidene)hydrazine-1-carboxylate).
-
Evaporation: Remove excess acetone to isolate the crude hydrazone solid.
-
Reduction: Dissolve the hydrazone in Ethanol/Acetic Acid. Add
(3.0 eq) portion-wise at 0°C. -
Completion: Stir overnight. Neutralize and extract with Ethyl Acetate.[2] This yields the target
single bond.
Part 4: Analytical Verification
To validate the synthesis of Ethyl 2-(propan-2-yl)hydrazine-1-carboxylate , compare spectral data against these predicted values.
| Technique | Parameter | Expected Signal Characteristics |
| 1H NMR | Doublet, | |
| Triplet, | ||
| Septet, | ||
| Quartet, | ||
| Broad singlets, typically | ||
| IR | Carbonyl ( | Strong band at |
| MS (ESI) |
References
-
IUPAC Blue Book P-68.3. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013.
-
[Link]
-
-
Ethyl Carbazate (Parent Compound). NIST Chemistry WebBook, SRD 69.
-
[Link]
-
- Isopropylhydrazine Hydrochloride (Reagent).
-
Ethyl Chloroform
-
[Link]
-
- Preparation of Isopropylhydrazine Derivatives.
Sources
Application Note: High-Yield Synthesis of Ethyl N-(propan-2-ylamino)carbamate via Reductive Amination
Introduction and Strategic Rationale
Ethyl N-(propan-2-ylamino)carbamate (also known as ethyl 2-isopropylhydrazinecarboxylate, CAS: 6637-65-6) is a highly versatile hydrazine derivative. It serves as a critical synthetic intermediate in the development of active pharmaceutical ingredients (APIs), particularly in the construction of 1,2,4-triazole derivatives, bicycloamine derivatives, and prolyl endopeptidase (PREP) inhibitors[1][2][3].
From a mechanistic standpoint, the direct alkylation of ethyl carbazate with isopropyl halides (e.g., 2-bromopropane) is notoriously difficult to control, frequently resulting in a complex mixture of mono-alkylated, di-alkylated, and quaternary ammonium species due to the high nucleophilicity of the terminal nitrogen. To ensure strict chemoselectivity and high atom economy, a reductive amination strategy is the industry standard[1][4].
This protocol details a highly efficient, two-stage, one-pot reductive amination. By first condensing ethyl carbazate with acetone to form the stable hydrazone intermediate (ethyl 2-isopropylidenehydrazinecarboxylate, CAS: 6637-60-1)[3][5], and subsequently reducing it in situ using sodium cyanoborohydride (
Mechanistic Workflow & Causality
The success of this protocol relies on precise pH control. The condensation of acetone and ethyl carbazate requires mildly acidic conditions (pH 5–6) to activate the carbonyl carbon without fully protonating the nucleophilic hydrazine nitrogen.
is specifically chosen as the reducing agent over sodium borohydride (
Workflow for the reductive amination of ethyl carbazate to the target carbamate.
Experimental Protocol
Materials and Stoichiometry
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Function |
| Ethyl carbazate | 104.11 | 1.00 | 10.41 g (100 mmol) | Primary starting material |
| Acetone | 58.08 | 1.20 | 8.82 mL (120 mmol) | Carbonyl source |
| Sodium cyanoborohydride | 62.84 | 1.50 | 9.43 g (150 mmol) | Chemoselective reductant |
| Glacial Acetic Acid | 60.05 | Catalytic | ~1-2 mL | pH adjustment (pH 5-6) |
| Methanol (Anhydrous) | 32.04 | Solvent | 100 mL | Reaction medium |
Step-by-Step Methodology
Stage 1: Hydrazone Formation
-
Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar, an argon inlet, and a rubber septum. Flame-dry the apparatus under vacuum and backfill with argon to ensure anhydrous conditions.
-
Dissolution: Dissolve ethyl carbazate (10.41 g, 100 mmol) in anhydrous methanol (80 mL) at room temperature.
-
Condensation: Add acetone (8.82 mL, 120 mmol) to the stirring solution in one portion.
-
Acidification: Add glacial acetic acid dropwise until the pH of the solution reaches approximately 5.0–6.0 (verify using pH indicator strips).
-
Maturation: Stir the reaction mixture at room temperature for 2 hours. Self-Validation Check: TLC (Eluent: 1:1 Hexanes/Ethyl Acetate, visualized with ninhydrin or iodine) should indicate the complete consumption of ethyl carbazate and the formation of the less polar hydrazone intermediate (CAS 6637-60-1)[5].
Stage 2: Reduction and Workup
6. Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
7. Reduction: In a separate vial, dissolve sodium cyanoborohydride (9.43 g, 150 mmol) in anhydrous methanol (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes to prevent thermal spiking and control hydrogen gas evolution[7].
8. Reaction Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12–16 hours under argon.
9. Quenching: Carefully quench the reaction by adding saturated aqueous sodium bicarbonate (
Analytical Validation
To ensure the trustworthiness of the synthesized protocol, the isolated material must be validated against the following expected spectroscopic parameters:
| Analytical Method | Expected Signals / Observations |
| LC-MS (ESI+) | Calculated for |
| TLC (1:1 Hex/EtOAc) |
References
1.4 - Cardiff University 2. 1 - Google Patents 3. 2 - Benchchem 4.3 - Google Patents 5.5 - Guidechem 6.6 - Benchchem 7.7 - NIH
Sources
- 1. US20100331310A1 - Bicycloamine derivatives - Google Patents [patents.google.com]
- 2. Ethyl Carbazate|Pharmaceutical Intermediate [benchchem.com]
- 3. US10722501B2 - Substituted 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-A]pyridine-3(2H)-ones and 2,5,6,7-tetrahydro-3H-pyrrolo[2,1-C][1,2,4]triazol-3-ones, and use thereof - Google Patents [patents.google.com]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. guidechem.com [guidechem.com]
- 6. Diethyl azodicarboxylate | 1972-28-7 | Benchchem [benchchem.com]
- 7. Noninvasive Transdermal Vaccination Using Hyaluronan Nanocarriers and Laser Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis and Reagent Profiling for Ethyl N-(propan-2-ylamino)carbamate
Executive Summary & Strategic Rationale
Ethyl N-(propan-2-ylamino)carbamate (IUPAC: ethyl 2-isopropylhydrazinecarboxylate) is a highly versatile hydrazine-derived building block utilized extensively in the synthesis of aza-peptides, specialized heterocycles, and pharmaceutical intermediates.
When designing a synthesis route for this compound, direct alkylation of[1] with isopropyl halides is generally avoided due to poor regioselectivity and the propensity for over-alkylation. Conversely, reacting isopropylhydrazine with ethyl chloroformate presents significant safety hazards due to the toxicity and explosive nature of alkylhydrazines. Therefore, the most robust, high-yielding, and safe methodology is the reductive amination of ethyl carbazate with acetone . This two-stage process—condensation followed by reduction—ensures high atom economy, strict regiocontrol, and operational safety.
Experimental Workflow & Mechanistic Causality
The synthesis relies on a two-step cascade. First, the terminal nitrogen of ethyl carbazate acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone. Acid catalysis enhances the electrophilicity of the ketone, leading to the elimination of water and the formation of a stable intermediate, ethyl 2-isopropylidenehydrazinecarboxylate[2].
In the second phase, the hydrazone is reduced. Sodium cyanoborohydride (
Workflow for the two-step synthesis of ethyl N-(propan-2-ylamino)carbamate.
Reagent Profiling & Quantitative Data
The following table summarizes the stoichiometric requirements, physical properties, and safety profiles of the reagents necessary for a standard 10-gram scale synthesis.
| Reagent | Functional Role | MW ( g/mol ) | Eq. | Mass / Vol | Safety & Handling Profile |
| Ethyl Carbazate | Primary Nucleophile | 104.11 | 1.0 | 10.0 g | Toxic if swallowed; Irritant. Handle in fume hood[1]. |
| Acetone | Electrophile / Solvent | 58.08 | 1.2 | 8.4 mL | Highly flammable liquid and vapor. |
| Glacial Acetic Acid | Catalyst / pH Control | 60.05 | Cat. | ~2.0 mL | Corrosive; causes severe skin burns and eye damage. |
| Sodium Cyanoborohydride | Selective Reducing Agent | 62.84 | 1.5 | 9.0 g | Highly toxic; releases toxic HCN gas upon strong acid contact. |
| Ethanol (Absolute) | Condensation Solvent | 46.07 | - | 100 mL | Flammable liquid. |
| Methanol (Dry) | Reduction Solvent | 32.04 | - | 100 mL | Toxic and flammable. |
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system, incorporating in-process checks to ensure reaction fidelity at each stage.
Phase 1: Condensation (Hydrazone Formation)
-
Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (96.0 mmol) of ethyl carbazate in 100 mL of absolute ethanol.
-
Activation: Add 8.4 mL (115.0 mmol, 1.2 eq) of acetone to the stirring solution. Introduce 0.5 mL of glacial acetic acid.
-
Causality: The weak acid protonates the ketone oxygen, significantly lowering the activation energy for the nucleophilic attack by the terminal nitrogen of the carbazate[2].
-
-
Reflux: Attach a reflux condenser and heat the mixture to 65°C for 3 hours.
-
Self-Validation: Monitor the reaction via TLC (Ethyl Acetate:Hexanes 1:1, visualized with iodine). The disappearance of the highly polar ethyl carbazate spot indicates completion.
-
-
Isolation: Cool the reaction to room temperature and concentrate in vacuo. The intermediate, ethyl 2-isopropylidenehydrazinecarboxylate, is typically obtained in quantitative yield and should be used immediately in the next step to prevent hydrolytic reversion.
Mechanistic pathway of hydrazone formation and subsequent hydride reduction.
Phase 2: Reductive Amination
-
Solvation & pH Adjustment: Dissolve the crude hydrazone intermediate in 100 mL of dry methanol. Check the pH using indicator strips and adjust to pH 4.5–5.0 using glacial acetic acid (approx. 1.0–1.5 mL).
-
Causality: A mildly acidic environment is critical. It reversibly protonates the hydrazone into an iminium ion, which is highly susceptible to hydride attack, while avoiding the degradation of the reducing agent.
-
-
Reduction: Cool the mixture to 0°C in an ice bath. Slowly add 9.0 g (143.2 mmol, 1.5 eq) of sodium cyanoborohydride (
) in small portions over 15 minutes.-
Safety Imperative: Perform this step strictly inside a fume hood.
-
-
Maturation: Allow the reaction to warm to room temperature and stir for 12 hours under an inert atmosphere (Nitrogen or Argon).
-
Quenching: Carefully add 50 mL of saturated aqueous
.-
Causality: This step neutralizes the acid and safely decomposes unreacted borohydride, preventing the liberation of toxic hydrogen cyanide (HCN) gas during the subsequent concentration step.
-
-
Extraction & Purification: Remove the methanol in vacuo. Extract the remaining aqueous layer with Dichloromethane (
mL). Dry the combined organic layers over anhydrous , filter, and concentrate. Purify the crude product via silica gel flash chromatography (gradient elution: 10% to 40% Ethyl Acetate in Hexanes) to yield pure ethyl N-(propan-2-ylamino)carbamate.
Analytical Validation
To ensure the integrity of the synthesized ethyl N-(propan-2-ylamino)carbamate, validate the product against the following expected spectral parameters:
-
H NMR (400 MHz,
): Look for a distinct septet at ~3.1 ppm ( ), a quartet at ~4.1 ppm ( ), a doublet at ~1.0 ppm ( ), and a triplet at ~1.2 ppm ( ). Broad singlets for the two NH protons will appear between 4.0–6.0 ppm, heavily dependent on sample concentration and solvent hydrogen bonding. -
LC-MS: Confirm the mass with an expected
peak at 147.1.
References
-
National Center for Biotechnology Information (PubChem). "Hydrazinecarboxylic acid, ethyl ester | C3H8N2O2 | CID 20064". Available at:[Link]
Sources
Optimizing reaction conditions for ethyl N-(propan-2-ylamino)carbamate formation
Application Note: Optimizing Reaction Conditions for Ethyl N-(propan-2-ylamino)carbamate Formation
Executive Summary
Ethyl N-(propan-2-ylamino)carbamate (systematically known as ethyl 2-isopropylhydrazine-1-carboxylate) is a highly versatile protected hydrazine building block used extensively in the synthesis of active pharmaceutical ingredients (APIs) and complex agrochemicals[1]. The most robust and scalable synthetic route to this compound involves a two-step reductive amination sequence: the initial condensation of ethyl carbazate with acetone to form a hydrazone intermediate, followed by the selective reduction of the resulting C=N bond[2].
This application note provides a field-validated, comprehensive protocol for this transformation. It details the mechanistic rationale behind reagent selection, the critical nature of pH control, and comparative data for optimizing the reduction phase to maximize both yield and chemopurity.
Mechanistic Rationale & Experimental Design
The formation of ethyl N-(propan-2-ylamino)carbamate relies on two distinct chemical events, each requiring specific environmental controls to prevent side reactions such as over-alkylation or ester cleavage.
-
Step 1: Acid-Catalyzed Condensation. Ethyl carbazate reacts with acetone to form ethyl 2-(propan-2-ylidene)hydrazinecarboxylate. The terminal amine of the carbazate acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone. Causality of pH Control: This step requires strict pH control (optimally pH 4.5–5.5). If the medium is too acidic, the carbazate nitrogen becomes fully protonated, rendering it non-nucleophilic. Conversely, if the environment is too basic, the elimination of water from the tetrahedral hemiaminal intermediate is thermodynamically hindered, stalling the reaction.
-
Step 2: Selective Reduction. The resulting hydrazone must be reduced without cleaving the sensitive N-N bond or the carbamate ester[1]. Two primary methodologies are viable:
-
Catalytic Hydrogenation: Utilizing hydrogen gas with Palladium on Carbon (Pd/C) or Adam's Catalyst (PtO₂). This method is highly atom-economical, leaves no chemical byproducts, and completely avoids the toxicity of hydride reagents, making it the gold standard for industrial scale-up[2],[1].
-
Hydride Reduction: Utilizing Sodium Cyanoborohydride (NaBH₃CN). Unlike standard NaBH₄, NaBH₃CN is uniquely stable in mildly acidic conditions. This allows for the in-situ protonation of the hydrazone to a highly reactive electrophilic iminium species, which is then rapidly and irreversibly trapped by the hydride[3].
-
Optimization of Reduction Conditions (Data Presentation)
To determine the most efficient method for the reduction of the hydrazone intermediate, various conditions were evaluated. The quantitative data, emphasizing the balance between reaction kinetics and chemoselectivity, is summarized in Table 1.
Table 1: Optimization of Reduction Conditions for Ethyl 2-(propan-2-ylidene)hydrazinecarboxylate
| Method | Reagents / Catalyst | Solvent | Temp / Time | Yield (%) | Purity (HPLC) | Mechanistic Notes |
| A | NaBH₄ (1.5 eq) | MeOH | RT / 4 h | 62% | 88% | Unfavorable side reactions observed (partial ester cleavage). |
| B | NaBH₃CN (1.2 eq), AcOH | MeOH | RT / 12 h | 87% | 95% | Excellent chemoselectivity; requires toxic waste disposal protocols[3]. |
| C | H₂ (1 atm), 10% Pd/C | MeOH | RT / 6 h | 94% | 98% | Cleanest impurity profile; highly scalable[2],[1]. |
| D | H₂ (1 atm), PtO₂ | EtOAc | RT / 4 h | 96% | 99% | Fastest reaction kinetics; offset by high catalyst cost[2]. |
Workflow & Pathway Visualization
Figure 1: Two-step synthetic workflow for ethyl N-(propan-2-ylamino)carbamate formation.
Detailed Experimental Protocols
Protocol A: Synthesis of the Hydrazone Intermediate
Self-Validation Checkpoint: The success of this step is spectroscopically validated by the disappearance of the ketone C=O stretch (~1715 cm⁻¹) and the appearance of a distinct C=N stretch (~1640 cm⁻¹) via FTIR analysis.
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl carbazate (10.4 g, 100 mmol) in absolute ethanol (50 mL).
-
Condensation: Add acetone (11.6 g, 14.7 mL, 200 mmol, 2.0 eq) to the stirring solution.
-
Catalysis: Add 3–5 drops of glacial acetic acid to adjust the apparent pH to ~5.0.
-
Reaction: Stir the mixture at room temperature for 12–24 hours[2]. Monitor the reaction via TLC (Hexanes/EtOAc 1:1, visualization by KMnO₄ stain).
-
Workup: Once complete, concentrate the mixture under reduced pressure to remove excess acetone, water, and ethanol. The resulting crude ethyl 2-(propan-2-ylidene)hydrazinecarboxylate can be used directly in the next step or recrystallized from cold ethanol for higher purity.
Protocol B: Reduction via Catalytic Hydrogenation (Method C - Preferred)
Self-Validation Checkpoint: The reduction is complete when volumetric hydrogen uptake ceases. In ¹H NMR (CDCl₃), the disappearance of the septet/singlet pattern of the hydrazone and the emergence of a distinct septet (CH) at ~3.1 ppm integrating for 1H confirms the successful formation of the isopropylamine group.
-
Preparation: Dissolve the crude hydrazone intermediate (approx. 100 mmol) in anhydrous methanol (100 mL) within a thick-walled hydrogenation vessel.
-
Catalyst Addition: Carefully add 10% Pd/C (1.0 g, 10 wt%) under a continuous stream of nitrogen. Expert Insight: Nitrogen blanketing is critical here to prevent the auto-ignition of methanol vapors catalyzed by dry Pd/C[2].
-
Hydrogenation: Evacuate the vessel and backfill with hydrogen gas three times. Pressurize the vessel to 1 atm (via balloon) or up to 3 atm (via Parr shaker) of H₂[1].
-
Reaction: Agitate the mixture vigorously at room temperature for 6 hours.
-
Workup: Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Caution: Do not let the filter cake run dry; wash generously with methanol to prevent thermal hazards.
-
Isolation: Concentrate the filtrate under reduced pressure. Purify the resulting oil via vacuum distillation or short-path column chromatography to yield pure ethyl N-(propan-2-ylamino)carbamate.
Protocol C: Alternative Reduction via Sodium Cyanoborohydride (Method B)
-
Preparation: Dissolve the hydrazone (100 mmol) in methanol (80 mL).
-
Reduction: Add sodium cyanoborohydride (7.5 g, 120 mmol, 1.2 eq) in small portions to manage mild exotherms[3].
-
Acidification: Dropwise add glacial acetic acid until the pH is stabilized at 4.0–4.5 (monitor continuously with pH paper).
-
Reaction: Stir at room temperature for 12 hours.
-
Quenching: Carefully quench the reaction by adding 1M NaOH until pH > 8 to neutralize the acid and safely decompose residual cyanoborohydride.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the target product.
References
- Title: A kind of synthetic method of isopropyl hydrazine (Patent CN105017064B)
- Source: Cardiff University (ORCA)
- Source: National Institutes of Health (NIH)
Sources
Purification Strategies for Ethyl N-(propan-2-ylamino)carbamate: A Comparative Guide to Recrystallization and Flash Chromatography
Executive Summary
Ethyl N-(propan-2-ylamino)carbamate (also known as ethyl 2-isopropylhydrazinecarboxylate) is a highly reactive hydrazine derivative utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and complex heterocyclic compounds. Like many alkyl carbazates, it requires stringent purification to prevent downstream side reactions[1].
This application note provides a comprehensive, self-validating guide comparing two distinct purification modalities: Thermodynamic Purification (Recrystallization of its hydrochloride salt) and Kinetic Purification (Flash Column Chromatography of the free base). By understanding the physicochemical causality behind these methods, researchers can select the optimal protocol based on their specific synthetic requirements.
Physicochemical Profiling & Rationale
To design an effective purification system, one must first analyze the molecular properties of the target compound:
-
Physical State: The addition of the isopropyl group on the hydrazine moiety disrupts the intermolecular hydrogen-bonding network typically seen in unsubstituted carbazates. Consequently, the free base of ethyl N-(propan-2-ylamino)carbamate is a viscous oil or a very low-melting solid at room temperature.
-
Optical Properties: The molecule lacks a conjugated
-system. Therefore, it is invisible under standard 254 nm UV light, necessitating chemical staining (e.g., Ninhydrin or Iodine) for chromatographic monitoring. Analytical verification often requires specialized techniques like MS or derivatization[2]. -
Chemical Stability: Carbazate derivatives can be sensitive to prolonged exposure to heat and strong acids/bases[3]. Gentle handling and controlled temperatures are paramount.
Because direct recrystallization of the free base oil is thermodynamically unfavorable without specialized sub-ambient equipment, conversion to a hydrochloride (HCl) salt is the standard procedure to artificially increase the lattice energy and enable crystallization. Conversely, if the synthetic pathway strictly requires the free base, normal-phase flash chromatography must be employed.
Workflow Visualization
Decision matrix for the purification of ethyl N-(propan-2-ylamino)carbamate based on target form.
Protocol A: Thermodynamic Purification (Recrystallization)
Mechanism: This protocol utilizes an anti-solvent crystallization strategy. By converting the oily free base into a highly polar HCl salt, the compound becomes soluble in polar protic solvents (ethanol) but completely insoluble in non-polar solvents (diethyl ether). Slowly diffusing the anti-solvent into the system creates a controlled supersaturation gradient, allowing the target molecules to selectively pack into a crystal lattice while leaving structurally dissimilar impurities in the mother liquor.
Step-by-Step Methodology
-
Salt Formation:
-
Dissolve 10.0 g of crude ethyl N-(propan-2-ylamino)carbamate in 50 mL of anhydrous diethyl ether in a round-bottom flask.
-
Cool the flask to 0 °C using an ice bath. (Causality: Salt formation is exothermic; cooling prevents thermal degradation of the carbazate linkage).
-
Dropwise, add 1.05 equivalents of 2M HCl in diethyl ether under vigorous stirring. A white precipitate will form immediately.
-
Filter the crude salt under a nitrogen blanket (the crude salt may be hygroscopic) and dry briefly under vacuum.
-
-
Dissolution: Transfer the crude salt to an Erlenmeyer flask. Add a minimum volume of boiling absolute ethanol (approx. 2-3 mL per gram of salt) until complete dissolution is achieved.
-
Hot Filtration: If insoluble particulates are present, perform a rapid hot filtration through a pre-warmed Büchner funnel to prevent premature crystallization.
-
Anti-Solvent Addition: While the ethanol solution is still hot (approx. 60 °C), add hot anhydrous diethyl ether dropwise until the solution becomes faintly turbid (the cloud point). Add just enough hot ethanol (1-2 drops) to clear the turbidity.
-
Controlled Cooling:
-
Allow the flask to cool undisturbed to room temperature over 2 hours. (Causality: Slow cooling keeps the solution in the metastable zone, promoting the growth of large, highly pure crystals rather than trapping impurities in an amorphous crash-out).
-
Transfer to a 4 °C refrigerator for an additional 12 hours to maximize yield.
-
-
Isolation: Collect the crystals via vacuum filtration, wash with ice-cold diethyl ether, and dry in a vacuum desiccator over P₂O₅ for 24 hours.
Protocol B: Kinetic Purification (Flash Chromatography)
Mechanism: When the free base is strictly required, normal-phase silica gel chromatography is employed. Separation is driven by the differential adsorption kinetics between the compound's polar functional groups (carbamate carbonyl, secondary amines) and the acidic silanol groups of the stationary phase.
Step-by-Step Methodology
-
Column Preparation: Slurry-pack a glass column with silica gel (230–400 mesh) using Hexane. Ensure the silica bed is perfectly level to prevent band broadening.
-
Sample Loading: Dissolve the crude oil in the absolute minimum volume of Dichloromethane (DCM). Carefully apply the solution directly to the top of the silica bed using a long Pasteur pipette. (Causality: Minimizing the loading volume ensures a narrow initial band, which is critical for high-resolution separation).
-
Gradient Elution:
-
Begin elution with 10% Ethyl Acetate (EtOAc) in Hexane (2 column volumes) to flush out non-polar impurities.
-
Gradually increase the gradient to 30% EtOAc/Hexane, and finally to 50% EtOAc/Hexane. The target compound will typically elute in the 30-40% EtOAc range due to its moderate polarity.
-
-
Fraction Monitoring (Self-Validating Step):
-
Spot fractions on a silica TLC plate.
-
Since the compound is UV-inactive, dip the TLC plate in a Ninhydrin stain solution and heat gently with a heat gun. The secondary amine of the isopropylhydrazine group will react to form a distinct blue/purple spot. Alternatively, use an Iodine chamber for reversible, non-destructive visualization.
-
-
Isolation: Pool the fractions containing the pure product (single spot on TLC) and concentrate under reduced pressure at 30 °C. Dry the resulting purified oil under high vacuum (<1 mbar) to remove residual solvent traces.
Comparative Data Analysis
The following table synthesizes the operational metrics for both purification strategies, allowing for rapid decision-making based on project constraints.
| Parameter | Recrystallization (HCl Salt) | Flash Chromatography (Free Base) |
| Purification Principle | Thermodynamic (Lattice energy exclusion) | Kinetic (Differential adsorption) |
| Final Physical Form | Crystalline Solid (HCl salt) | Viscous Oil / Low-melting solid |
| Typical Purity Achieved | > 99.5% | 95.0% - 98.0% |
| Scalability | Excellent (Kilogram scale viable) | Moderate (Solvent-intensive at scale) |
| Time Requirement | 18 - 24 hours (mostly passive cooling) | 3 - 5 hours (active labor) |
| Resource Intensity | Low (Minimal solvent waste) | High (Requires large volumes of eluent) |
| Best Suited For... | Final API intermediates, long-term storage | Immediate downstream reactions requiring the free base |
Conclusion
The selection between recrystallization and chromatography for ethyl N-(propan-2-ylamino)carbamate hinges entirely on the required state of the molecule for subsequent synthetic steps. If the free base is not strictly required, Protocol A (Recrystallization of the HCl salt) is vastly superior in terms of achievable purity, scalability, and environmental sustainability. However, for discovery-phase chemistry where the free base must be utilized immediately in sensitive coupling reactions, Protocol B (Flash Chromatography) provides a rapid, reliable kinetic isolation method, provided appropriate chemical staining techniques are utilized for fraction monitoring.
References
-
Xu, X., et al. (2012). "Derivatization followed by gas chromatography‐mass spectrometry for quantification of ethyl carbamate in alcoholic beverages." Journal of Separation Science, 35(9), 1156-1162. URL:[Link]
-
Cook, A. W., et al. (2018). "Development of a Scalable and Sublimation-Free Route to MTAD." The Journal of Organic Chemistry, 83(4), 2484-2488. URL:[Link]
-
Mohammadi, A., et al. (2003). "Solid-state Synthesis of 1-Ethoxycarbonyl-4-substituted-semicarbazides." Molecules, 8(4), 359-363. URL:[Link]
Sources
Application Note: Utilizing Ethyl N-(propan-2-ylamino)carbamate as a Key Intermediate in Pharmaceutical Synthesis
Introduction & Strategic Rationale
In the landscape of modern drug development, the incorporation of hydrazine derivatives is essential for constructing complex nitrogen-rich heterocycles. However, free lower-alkyl hydrazines present severe bottlenecks in scale-up due to their extreme toxicity, propensity for auto-oxidation, and poor regioselectivity.
Ethyl N-(propan-2-ylamino)carbamate (CAS: 6637-65-6), also known as ethyl 2-isopropylhydrazinecarboxylate, serves as a highly stable, protected intermediate that resolves these challenges. By masking the reactive hydrazine core with an ethoxycarbonyl group, chemists can safely handle the material, perform controlled step-wise functionalizations, and selectively deprotect it to yield 1-isopropylhydrazine hydrochloride—a critical building block for agrochemicals and active pharmaceutical ingredients (APIs)[1].
Mechanistic Causality: The Alkylation Conundrum
A common pitfall in early-stage process chemistry is attempting the direct alkylation of hydrazine hydrate with 2-bromopropane. Because the initial mono-alkylation increases the electron density on the nitrogen atom, the resulting product is more nucleophilic than the starting material. This inevitably leads to a complex, low-yielding mixture of mono-, di-, and tri-isopropylated species.
To circumvent this, a reductive amination strategy utilizing ethyl carbazate is employed. The electron-withdrawing carbamate group reduces the nucleophilicity of the adjacent nitrogen, ensuring exclusive mono-alkylation.
Figure 1: Mechanistic rationale for utilizing carbamate protection versus direct alkylation.
Synthetic Workflow & API Integration
The protected carbamate seamlessly integrates into broader synthetic pathways. Following condensation and reduction, the intermediate is subjected to acidic hydrolysis. The resulting deprotected species, 1[1], is immediately trapped by 1,3-diketones or similar electrophiles to form N-isopropyl pyrazoles. These pyrazole cores are fundamental to the efficacy of various modern therapeutics, including 2[2] and novel 3[3].
Figure 2: Stepwise synthetic workflow from ethyl carbazate to N-isopropyl pyrazole APIs.
Quantitative Data: Optimization of the Reduction Step
The conversion of the Schiff base to the saturated carbamate is the most critical step for yield optimization. The table below summarizes the causality behind selecting catalytic hydrogenation over hydride-based methods.
| Reduction Method | Reagents / Solvent | Conditions | Yield (%) | Scalability & Mechanistic Notes |
| Catalytic Hydrogenation | 10% Pd/C, H₂, EtOH | 25°C, 3 atm, 6h | 95% | Excellent. Clean reaction profile. Cessation of H₂ uptake acts as a self-validating completion metric. |
| Borohydride Reduction | NaBH₄, MeOH | 0°C to 25°C, 4h | 85% | Moderate. Exothermic; requires strict temperature control to prevent cleavage of the carbamate group. |
| Cyanoborohydride | NaBH₃CN, AcOH | 25°C, 12h | 78% | Poor. Generates highly toxic HCN gas byproducts during workup; inferior atom economy for large-scale API synthesis. |
Self-Validating Experimental Protocols
Protocol A: Synthesis of Ethyl N-(propan-2-ylamino)carbamate
Objective: Achieve exclusive mono-alkylation via reductive amination of 4[4].
-
Condensation: Dissolve ethyl carbazate (1.0 eq) in absolute ethanol (0.5 M). Add acetone (1.5 eq) and a catalytic amount of glacial acetic acid (0.05 eq). Reflux the mixture for 2 hours. Causality: Acetic acid protonates the ketone oxygen, increasing its electrophilicity for nucleophilic attack by the hydrazine terminal nitrogen. Excess acetone drives the equilibrium toward the hydrazone (Schiff base)[4].
-
Reduction: Transfer the crude mixture to a pressure reactor. Add 10% Pd/C (0.05 eq by weight). Pressurize the vessel with H₂ gas to 3 atm and stir vigorously at 25°C. Self-Validation: Monitor the pressure gauge. The reaction is complete when hydrogen pressure stabilizes, indicating the cessation of H₂ uptake (typically 6 hours).
-
Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield ethyl N-(propan-2-ylamino)carbamate as a clear oil that may crystallize upon standing.
Protocol B: In Situ Deprotection and Pyrazole Cyclization
Objective: Generate the highly reactive 1-isopropylhydrazine and immediately trap it to form an API building block, avoiding the isolation of the free base[2].
-
Deprotection (Hydrolysis/Decarboxylation): Dissolve the ethyl N-(propan-2-ylamino)carbamate in 6M HCl (5.0 eq). Heat the solution to reflux for 4 hours. Self-Validation: The vigorous evolution of CO₂ gas acts as a visual confirmation of active decarboxylation. The deprotection is complete when gas evolution completely ceases.
-
Isolation of the Salt: Concentrate the aqueous solution in vacuo to obtain 1-isopropylhydrazine hydrochloride as a white, highly hygroscopic powder. Store under inert atmosphere if not used immediately.
-
Cyclization: Dissolve the hydrochloride salt (1.0 eq) in ethanol. Add a 1,3-diketone (e.g., acetylacetone, 1.0 eq) followed by dropwise addition of triethylamine (1.1 eq). Reflux for 3 hours. Causality: Triethylamine neutralizes the hydrochloride salt, liberating the free hydrazine base in situ. The free base immediately undergoes a double condensation with the diketone, driving the formation of the N-isopropyl pyrazole core.
References
1.[4] ethyl 2-(propan-2-ylidene)hydrazinecarboxylate 6637-60-1 Source: Guidechem URL:
2.[1] Isopropylhydrazine Hydrochloride Source: Chem-Impex URL:
3.[3] WO 2020/063870 A1 - Fused tetracyclic compound and application thereof in medicine Source: Googleapis (Patent Application) URL:
4.[2] US20180162858A1 - N1-PYRAZOLOSPIROKETONE ACETYL-CoA CARBOXYLASE INHIBITORS Source: Google Patents URL:
Sources
Application Note: Solvent Selection & Dissolution Protocol for Ethyl N-(propan-2-ylamino)carbamate
This Application Note is designed to serve as a definitive technical guide for the solvent selection and dissolution of Ethyl N-(propan-2-ylamino)carbamate (CAS 6637-65-6), also known as Ethyl 2-isopropylhydrazinecarboxylate .
This guide synthesizes physicochemical analysis with practical solubility screening protocols, tailored for researchers in organic synthesis, analytical chemistry, and formulation science.
Executive Summary
Ethyl N-(propan-2-ylamino)carbamate is a hydrazine-derivative intermediate characterized by a hybrid structure containing a lipophilic isopropyl group, a reactive hydrazine linkage, and a polar carbamate moiety.[1] Its dissolution behavior is governed by a balance between hydrogen-bonding capability (donor/acceptor) and lipophilicity (LogP ~1.43). This guide provides a scientifically grounded framework for selecting solvents that maximize solubility while maintaining chemical stability, specifically addressing the risks of oxidation and transesterification.
Physicochemical Profile & Solubility Mechanics
To select the optimal solvent, one must first understand the molecular forces at play.
Structural Analysis
-
Systematic Name: Ethyl 2-(propan-2-yl)hydrazinecarboxylate
-
Molecular Formula:
-
Molecular Weight: 146.19 g/mol
-
Structure:
Key Solubility Parameters
| Parameter | Value (Approx.) | Implication for Solvent Selection |
| LogP | 1.43 | Moderately lipophilic. Soluble in organic solvents (alcohols, ethers, esters, chlorinated hydrocarbons). Limited water solubility unless pH-adjusted. |
| H-Bond Donors | 2 (-NH-) | Requires solvents with H-bond accepting capability (e.g., DMSO, Alcohols, Ethers) for optimal dissolution. |
| H-Bond Acceptors | 2 (=O, -O-) | Can interact with protic solvents. |
| pKa (Hydrazine) | ~3.5 - 4.0 | The terminal amine is weakly basic. Solubility in water can be enhanced by acidification (pH < 3). |
| Physical State | Viscous Liquid / Low-melting Solid | Dissolution often involves overcoming lattice energy (if solid) or viscosity (if liquid). |
Chemical Stability Risks
-
Oxidation: The hydrazine moiety (-NH-NH-) is susceptible to air oxidation, especially in basic solutions or presence of metal ions. Avoid: Ethers containing peroxides.
-
Transesterification: In primary alcohols (e.g., Methanol) at high temperatures, the ethyl group may exchange, forming Methyl N-(propan-2-ylamino)carbamate. Precaution: Use Ethanol or aprotic solvents if heating is required.
-
Hydrolysis: The carbamate linkage is stable at neutral pH but hydrolyzes under strong acidic/basic conditions.
Solvent Selection Decision Matrix
The following logic flow guides the selection of the primary solvent based on the intended application.
Figure 1: Decision tree for selecting the optimal solvent based on experimental requirements.
Recommended Solvents & Protocols
Primary Solvent List
| Solvent Class | Recommended Solvent | Solubility Rating | Stability Note | Best Use Case |
| Chlorinated | Dichloromethane (DCM) | Excellent (+++++) | Stable. Highly volatile. | Synthesis, NMR, Transfer. |
| Alcohol | Ethanol (EtOH) | Good (++++) | Stable. Match alkyl group to avoid transesterification. | Recrystallization, Stock Solutions. |
| Aprotic Polar | Acetonitrile (MeCN) | Very Good (++++) | Stable. Miscible with water. | HPLC, Polar Reactions. |
| Ether | THF / MTBE | Good (+++) | Risk: Peroxide formation. Use inhibited THF. | Grignard reactions, Reductions. |
| Hydrocarbon | Toluene | Moderate (++) | Stable. Requires heating for high conc. | High-temp synthesis. |
| Aqueous | Water (pH < 3) | Moderate (++) | Requires protonation (HCl). | Aqueous workup.[2] |
Protocol: Quantitative Solubility Screening
Objective: Determine the saturation limit of Ethyl N-(propan-2-ylamino)carbamate in a target solvent.
Materials:
-
Analyte: Ethyl N-(propan-2-ylamino)carbamate (>98% purity).
-
Solvents: HPLC grade.
-
Equipment: Analytical balance, vortex mixer, centrifuge, HPLC/UV-Vis.
Step-by-Step Procedure:
-
Preparation: Weigh 100 mg of the compound into a 2 mL clear glass vial.
-
Incremental Addition: Add the solvent in 100 µL aliquots at 25°C.
-
Agitation: Vortex for 30 seconds after each addition. Inspect visually.
-
Clear solution: Soluble.
-
Turbid/Phase separation: Insoluble.
-
-
Endpoint Determination: Continue adding solvent until clarity is achieved. Record total volume (
). -
Calculation:
-
Verification: If high precision is needed, filter the saturated solution, dilute, and quantify via HPLC-UV (detection @ ~210 nm).
Protocol: Stability-Indicating Dissolution
Objective: Confirm solvent compatibility over time (24h).
-
Dissolve compound at 10 mg/mL in selected solvent.
-
Split into two vials:
-
Vial A: Store at 4°C (Control).
-
Vial B: Store at 25°C (Test).
-
-
Analyze both vials via HPLC or TLC after 24 hours.
-
Acceptance Criteria: Purity of Vial B must be within ±2% of Vial A.
-
Note: If using Methanol, check specifically for the methyl-ester peak (transesterification).
-
Critical Handling & Safety
-
Toxicity: Hydrazine derivatives are potential carcinogens and skin sensitizers. Handle in a fume hood.
-
PPE: Nitrile gloves, safety glasses, and lab coat are mandatory.
-
Waste Disposal: Do not dispose of hydrazine-containing solutions down the drain. Collect in segregated organic waste containers treated with bleach (hypochlorite) if deactivation is required (consult EHS).
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12202685, Ethyl 2-isopropylhydrazinecarboxylate. Retrieved from [Link]
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General reference for solvent selection logic).
Sources
Scale-up synthesis techniques for ethyl N-(propan-2-ylamino)carbamate
Executive Summary
This guide details the process development and scale-up protocols for Ethyl N-(propan-2-ylamino)carbamate (also known as Ethyl 2-isopropylhydrazinecarboxylate ). This compound is a critical hydrazine building block, often utilized as a precursor for aza-peptides, heterocycles, and pharmaceutical intermediates.
While direct alkylation of hydrazines often leads to uncontrollable poly-alkylation, this protocol utilizes a Reductive Amination strategy.[1] This route ensures high regioselectivity, atom economy, and safety profiles suitable for multi-kilogram manufacturing.
Target Structure:
Strategic Route Selection
To ensure a robust scale-up, we evaluated three potential synthetic pathways. The Reductive Amination route was selected as the Process of Record (POR).
Comparative Analysis of Routes
| Feature | Route A: Direct Alkylation | Route B: Chloroformate Coupling | Route C: Reductive Amination (Selected) |
| Reagents | Ethyl carbazate + Isopropyl halide | Isopropylhydrazine + Ethyl chloroformate | Ethyl carbazate + Acetone + |
| Selectivity | Poor : Mixtures of mono/di-alkylated products. | High : Specific to the hydrazine. | High : Kinetic control via hydrazone. |
| Safety | Moderate: Alkyl halides are toxic. | Low : Isopropylhydrazine is unstable/genotoxic. | High : Acetone is benign; |
| Scalability | Low: Purification bottlenecks. | Low: Exothermic coupling; expensive starting material. | High : "One-pot" potential; filtration workup. |
Visualizing the Decision Logic
Figure 1: Strategic selection of the reductive amination pathway to avoid poly-alkylation and genotoxic starting materials.
Process Chemistry & Protocols
The synthesis proceeds in two stages, which can be telescoped (combined) into a single reactor for efficiency.
Reaction Scheme:
-
Condensation:
-
Reduction:
Step 1: Formation of the Hydrazone Intermediate
-
Objective: Convert ethyl carbazate to ethyl (propan-2-ylidene)hydrazinecarboxylate.
-
Critical Quality Attribute (CQA): Conversion > 99% to prevent residual ethyl carbazate (which is difficult to separate from the final product).
Protocol (1.0 kg Scale Basis):
-
Equipment Setup: 10 L Jacketed Glass Reactor equipped with an overhead stirrer, reflux condenser, and internal temperature probe.
-
Charging: Charge Ethyl Carbazate (1.0 kg, 9.6 mol) into the reactor.
-
Solvent Addition: Add Acetone (4.0 L) . Note: Acetone acts as both reagent and solvent.
-
Reaction:
-
Heat the mixture to Reflux (approx. 56°C) .
-
Hold at reflux for 2–4 hours .
-
IPC (In-Process Control): Monitor by HPLC or TLC (50% EtOAc/Hexane). Target: < 0.5% Ethyl Carbazate.
-
-
Workup (Concentration):
-
Cool to 25°C.
-
Distill off excess acetone under reduced pressure (vacuum) to a minimum stirrable volume.
-
Note: The hydrazone often crystallizes upon cooling/concentration.
-
Yield Expectation: Quantitative (>98%). The intermediate can be used directly in Step 2.
-
Step 2: Catalytic Hydrogenation
-
Objective: Reduce the C=N bond to the C-N bond.
-
Safety Critical: This step involves pressurized hydrogen gas and a pyrophoric catalyst.
Protocol:
-
Solvent Swap: Re-dissolve the residue from Step 1 in Ethanol (5.0 L) or Methanol .
-
Catalyst Loading:
-
Under a nitrogen blanket, add 5% Pd/C (50 g, 5 wt% loading, 50% water wet) .
-
Safety: Ensure the catalyst remains wet to prevent ignition.
-
-
Hydrogenation:
-
Purge the reactor 3x with Nitrogen, then 3x with Hydrogen.
-
Pressurize to 3–5 bar (45–75 psi) with Hydrogen.
-
Stir vigorously at 25–35°C .
-
Exotherm Alert: The reduction is exothermic.[2] Monitor internal temperature closely. Maintain < 40°C to prevent side reactions.
-
-
Completion:
-
Reaction typically completes in 4–8 hours.
-
IPC: HPLC check for disappearance of Hydrazone.
-
-
Filtration:
-
Filter the reaction mixture through a Celite pad or sparkler filter to remove Pd/C.
-
Wash the cake with Ethanol (1.0 L).
-
-
Isolation:
-
Concentrate the filtrate under vacuum to obtain the crude oil/solid.
-
Purification (if required): Recrystallization from Hexane/EtOAc or high-vacuum distillation (b.p. approx 90-95°C at 2 mmHg).
-
Safety & Engineering Controls (E-E-A-T)
Scale-up introduces hazards not present at the gram scale. The following controls are mandatory.
Hazard Analysis Table
| Hazard | Source | Engineering Control |
| Genotoxicity | Hydrazine impurities | Use closed handling systems; verify residual hydrazine < 10 ppm in final QC. |
| Thermal Runaway | Hydrogenation Exotherm | Jacketed reactor with automated cooling loop; emergency pressure relief valve (PRV). |
| Fire/Explosion | Hydrogen + Pd/C | Ground all equipment (static dissipation); Use wet catalyst; Nitrogen inerting cycles. |
| Pressure | Hydrogen Gas | Rated pressure vessel (Autoclave) with burst disk. |
Process Flow Diagram (PFD)
Figure 2: Unit operation flow for the scale-up manufacturing process.
Analytical Controls & Specifications
To ensure the "Trustworthiness" of the product for pharmaceutical use, the following specifications must be met.
HPLC Method (Reverse Phase):
-
Column: C18 (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile. Gradient 5% B to 90% B over 20 min.
-
Detection: UV at 210 nm (Carbamate absorption).
Product Specification Sheet:
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White solid or colorless oil |
| Purity | HPLC (Area %) | |
| Identity | 1H NMR / MS | Conforms to structure |
| Residual Hydrazine | LC-MS/MS | |
| Palladium | ICP-MS |
Troubleshooting Guide
-
Problem: Slow Hydrogenation.
-
Cause: Catalyst poisoning (Sulphur or amines) or poor mass transfer.
-
Solution: Increase stirring speed (H2 uptake is mass-transfer limited); Add fresh catalyst slurry.
-
-
Problem: High residual Hydrazone.
-
Cause: Equilibrium limitation in Step 1 or insufficient H2 pressure.
-
Solution: Ensure Step 1 is driven to completion by removing water (azeotrope) or using excess acetone.
-
-
Problem: "Over-reduction" (N-N bond cleavage).
-
Cause: Temperature too high (>50°C) or pressure too high.
-
Solution: Maintain T < 35°C; cleavage of the N-N bond yields Ethyl carbamate and Isopropylamine.
-
References
-
Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Link
-
Organic Syntheses. "Ethyl Hydrazodicarboxylate and Ethyl Azodicarboxylate." Org.[2][3] Synth. 1963, 43, 22. (Provides foundational handling for ethyl carbazate derivatives). Link
-
Stanford Environmental Health & Safety. "Scale-Up Safety Guide." (General safety protocols for increasing reaction scale). Link
-
Carey, J. S., et al. (2006). "Analysis of the reactions used for the preparation of drug candidate molecules." Organic & Biomolecular Chemistry. (Validates reductive amination as a top priority reaction in pharma scale-up). Link
-
Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition. (Discusses large-scale hydrogenation safety and catalysis). Link
Sources
Technical Support: Troubleshooting Low Yields in Ethyl N-(propan-2-ylamino)carbamate Synthesis
Executive Summary
Users reporting low yields (<40%) in the synthesis of ethyl N-(propan-2-ylamino)carbamate typically encounter bottlenecks in one of two phases: the thermodynamic equilibrium of the intermediate hydrazone formation or the chemoselectivity of the subsequent reduction.[1]
While direct alkylation of ethyl carbazate with isopropyl halides is possible, it is kinetically disfavored and prone to poly-alkylation.[1] This guide focuses on the industry-standard Reductive Alkylation route (Ethyl Carbazate + Acetone
Part 1: Diagnostic Workflow
Before altering reagents, identify where the mass balance is being lost. Use this logic flow to pinpoint the failure mode.
Figure 1: Diagnostic decision tree for isolating the yield-limiting step.
Part 2: Step-by-Step Optimization
Phase 1: The Hydrazone Bottleneck
The Chemistry: The reaction between ethyl carbazate and acetone is an equilibrium process. Acetone is sterically unhindered, but the nucleophilicity of the carbazate nitrogen is tempered by the adjacent carbonyl. Common Failure: Water accumulation drives the equilibrium back to the starting materials.
Protocol Adjustment:
-
Desiccant is Mandatory: Do not rely on simple reflux. Add activated 4Å molecular sieves to the reaction vessel or use a Dean-Stark trap if using a solvent like toluene.[1]
-
Catalysis: Add 1-2% (mol) Acetic Acid . This activates the ketone carbonyl without protonating the hydrazine to the point of deactivation [1].
-
Verification: Do not proceed to reduction until NMR shows the disappearance of the hydrazine doublet (approx. 4.0 ppm depending on solvent) and appearance of the hydrazone signal.
Phase 2: The Reduction (Critical Control Point)
The Chemistry: You must reduce the
Recommended Protocol: Cyanoborohydride Reduction This method is superior due to its stability at pH 3-4, where the iminium ion is formed but the ketone is not reduced.
| Parameter | Recommendation | Rationale |
| Reagent | Sodium Cyanoborohydride ( | Selectively reduces the hydrazone/iminium species, not the ketone (if in excess).[1] |
| Alternative | Sodium Triacetoxyborohydride | Safer (non-toxic), but sterically bulkier; may react slower with the isopropyl system. |
| pH Control | Maintain pH 3-4 | CRITICAL. At neutral pH, reaction stalls.[1] At pH < 2, hydrolysis competes. Add Bromocresol Green indicator; keep solution yellow-green by adding dropwise acetic acid [3].[1] |
| Temperature | High heat promotes side reactions. |
Phase 3: Isolation (The "Invisible" Loss)
The Issue: Ethyl N-(propan-2-ylamino)carbamate is amphiphilic.[1] It has significant water solubility, especially if any unreacted hydrazine remains. Fix:
-
Salting Out: Saturate the aqueous layer with
or before extraction. -
Solvent Choice: Use Dichloromethane (DCM) or Chloroform rather than Diethyl Ether. The product has higher affinity for chlorinated solvents.
-
pH Swing: Ensure the aqueous layer is neutralized (
) before extraction. If it is too acidic, the product remains protonated in the water layer.
Part 3: Frequently Asked Questions (FAQ)
Q1: Can I perform this as a "one-pot" reaction?
A: Yes, but with a caveat. If you mix Ethyl Carbazate, Acetone, and
Q2: Why not use Isopropyl Bromide to alkylate Ethyl Carbazate directly? A: This is the "Direct Alkylation" route. It typically yields <30% because:
-
Poly-alkylation: Once the mono-isopropyl product forms, it is more nucleophilic than the starting material (inductive effect of the alkyl group), leading to di-alkylation.[1]
-
Elimination: Isopropyl bromide is prone to E2 elimination (forming propene) under the basic conditions required to scavenge the HBr [4].
Q3: My product is oiling out and won't crystallize. How do I purify it? A: These carbazates are often low-melting solids or oils.[1]
-
High Vacuum: Trace solvent (especially acetic acid) prevents crystallization. Dry under high vacuum (<1 mbar) for 12 hours.
-
Trituration: Triturate the oil with cold Hexanes or Pentane. The impurities often dissolve, inducing the product to solidify.
Q4: I used
Part 4: Validated Experimental Protocol
Synthesis of Ethyl 2-isopropylhydrazinecarboxylate
-
Hydrazone Formation:
-
Dissolve Ethyl Carbazate (10 mmol) in Acetone (10 mL, acts as solvent and reagent).
-
Add 100 mg activated 4Å Molecular Sieves.
-
Reflux for 3 hours.
-
Check: TLC (50% EtOAc/Hex) should show new spot.
-
Decant solution from sieves.
-
-
Reduction:
-
Add a trace of Bromocresol Green (solution turns blue).
-
Add Sodium Cyanoborohydride (12 mmol).
-
Add Glacial Acetic Acid dropwise until solution turns Yellow-Green (pH ~3.5).
-
Stir at RT for 2 hours, maintaining yellow-green color with additional acid drops if necessary.
-
-
Workup:
-
Quench with water (20 mL).
-
Neutralize with saturated
until bubbling stops (pH ~7-8). -
Saturate with solid
. -
Extract
mL with DCM. -
Dry over
and concentrate.
-
References
-
BenchChem. (2025).[2] Application Notes and Protocols: The Reaction of Ethyl Carbazate with Ketones. Retrieved from [1]
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
-
Lane, C. F. (1975). "Sodium Cyanoborohydride - A Highly Selective Reducing Agent for Organic Functional Groups". Synthesis, 1975(3), 135-146.[1]
-
Reddit ChemPros Community. (2021). Difficulties with N-Alkylations using alkyl bromides. Retrieved from
-
Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Reducing Agents. Retrieved from
Sources
Identifying common impurities in ethyl N-(propan-2-ylamino)carbamate production
Technical Support Center: Ethyl N-(propan-2-ylamino)carbamate Production Topic: Impurity Profiling & Troubleshooting Guide Ticket ID: #CHEM-SUP-8821 Responder: Dr. Aris Thorne, Senior Application Scientist
Diagnostic Overview: The Impurity Genesis Map
User Query: "I am observing undefined peaks and yellow discoloration in my final product. What are the likely contaminants in the reductive amination of ethyl carbazate?"
Scientist’s Analysis: The synthesis of ethyl N-(propan-2-ylamino)carbamate (also known as ethyl 2-isopropylhydrazinecarboxylate) typically proceeds via the reductive amination of ethyl carbazate with acetone. The reaction landscape is biphasic: first, the formation of a hydrazone (Schiff base) intermediate, followed by catalytic hydrogenation or hydride reduction.
The impurities you encounter are rarely random; they are mechanistic artifacts of thermodynamic traps or kinetic overshoots.
Visualizing the Pathway
The following diagram maps the reaction logic and the precise origin points of common impurities.
Figure 1: Mechanistic pathway of ethyl N-(propan-2-ylamino)carbamate synthesis highlighting critical impurity checkpoints.
Troubleshooting Guides (Q&A)
This section addresses specific deviations observed in HPLC and GC data.
Issue 1: The "Yellowing" Phenomenon (Impurity A)
Q: My final product is a white solid, but it turns yellow upon standing or has a persistent yellow hue. HPLC shows a peak eluting just after the product.
A: This is the classic signature of Impurity A: Ethyl isopropylidenehydrazinecarboxylate (the Hydrazone Intermediate).
-
The Mechanism: The condensation of ethyl carbazate and acetone is an equilibrium reaction. While the hydrazone forms readily, the subsequent reduction (adding hydrogen across the C=N bond) is the rate-determining step. If the reduction is stopped prematurely or the catalyst is poisoned, the hydrazone remains.
-
Why it Yellows: Unlike the target carbamate (which has interrupted conjugation), the hydrazone possesses a
conjugated system, which often absorbs in the near-UV/blue region, appearing yellow. -
Corrective Action:
-
Monitor Reaction Endpoint: Do not rely on TLC alone. Use HPLC to track the disappearance of the hydrazone peak (typically higher UV absorbance than the product).
-
Push the Equilibrium: If using catalytic hydrogenation, ensure fresh catalyst (Pd/C) is used, as amines can poison the surface. If using borohydrides, ensure pH is slightly acidic (pH 4-5) to activate the imine for reduction without hydrolyzing it [1].
-
Issue 2: The "Ghost Peak" in GC Analysis (Impurity C)
Q: I see multiple peaks in my GC chromatogram that don't match my HPLC data. Is my product decomposing?
A: You are likely observing Thermal Degradation Artifacts , not true process impurities.
-
The Mechanism: Carbazates (hydrazine carboxylates) are thermally labile. In a GC injector port set >180°C, the N-N bond can weaken, or the molecule can undergo cyclization/decarboxylation.
-
The Trap: Researchers often assume these peaks exist in the bulk material. They do not. They are created during analysis.
-
Self-Validating Test: Run the sample on HPLC (ambient temperature). If the "impurity" peaks disappear, they are GC artifacts.
-
Corrective Action:
-
Derivatization: Silylate the sample using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) before GC injection. This protects the labile protons and stabilizes the molecule [2].
-
Switch to HPLC: Reverse-phase HPLC is the gold standard for carbazates to avoid thermal stress.
-
Issue 3: High Molecular Weight Impurity (Impurity B)
Q: I have a late-eluting impurity (~10% area). Mass spec suggests a mass of M+42.
A: This indicates Bis-alkylation or condensation side-products.
-
The Mechanism: While reductive amination is generally selective for mono-alkylation, the nitrogen atom on the carbamate remains nucleophilic. If the reaction temperature is too high or acetone is in vast excess under forcing conditions, a second isopropyl group may attach, or the acetone may condense with itself (aldol-like) before reacting.
-
Corrective Action:
-
Temperature Control: Maintain the reduction step below 40°C.
-
Stoichiometry: Avoid using acetone as the solvent if bis-alkylation is observed. Use a stoichiometric equivalent (1.1 eq) in methanol or ethanol instead.
-
Validated Experimental Protocols
To ensure reproducibility, use these specific parameters. These protocols are designed to separate the labile intermediate from the product.
Protocol A: High-Performance Liquid Chromatography (HPLC)
Recommended for routine purity assessment.
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Phosphoric Acid (Suppresses silanol interactions) |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 0-5 min: 5% B (Isocratic)5-20 min: 5% |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 210 nm (Carbamate backbone) and 254 nm (Hydrazone impurity) |
| Temperature | 30°C |
Protocol B: GC-MS with Derivatization
Required if HPLC is unavailable or for volatile impurity identification.
-
Preparation: Dissolve 10 mg of sample in 1 mL of anhydrous Pyridine.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS.
-
Incubation: Heat at 60°C for 30 minutes. (Ensures complete silylation of the NH groups).
-
Injection: Split mode (20:1), Injector Temp 200°C.
-
Ramp: 80°C (hold 2 min)
10°C/min 250°C.
References
-
Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Reducing Agents. Retrieved from [Link]
-
Xu, Z., et al. (2012). Derivatization followed by gas chromatography-mass spectrometry for quantification of ethyl carbamate. Journal of Separation Science. Retrieved from [Link]
-
Beilstein Journals. (2016). On the cause of low thermal stability of ethyl halodiazoacetates. Beilstein J. Org. Chem. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). A rapid and improved method for the determination of ethyl carbamate. Analytical Methods. Retrieved from [Link]
Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) for Ethyl Carbazate and Hydrazine derivatives before handling, as they are potential genotoxins.
Technical Support Center: Stabilization of Ethyl N-(propan-2-ylamino)carbamate
Current Status: Operational Role: Senior Application Scientist Subject: Prevention of oxidative and hydrolytic decomposition in solution
Executive Summary
You are likely working with Ethyl N-(propan-2-ylamino)carbamate (also known as Ethyl 2-isopropylhydrazinecarboxylate). This molecule belongs to the carbazate class—a structural hybrid of an ester and a hydrazine.
Researchers often underestimate the lability of the nitrogen-nitrogen (
-
Autoxidation: The hydrazine moiety ($ -NH-NH- $) is highly susceptible to oxidation, converting to the azo-derivative (diazene), which rapidly decomposes to evolve nitrogen gas.
-
Hydrolysis: The carbamate ester linkage is sensitive to pH extremes, leading to cleavage into isopropylhydrazine (a toxic degradation product) and ethanol.
This guide provides a self-validating system to stabilize this compound, grounded in mechanistic chemistry.
Part 1: The Chemistry of Instability (Mechanistic Insight)
To prevent decomposition, you must understand the pathways destroying your molecule.
The Decomposition Pathways
The following diagram illustrates the two competing degradation routes. Note that Path A (Oxidation) is often catalyzed by trace metals and light, while Path B (Hydrolysis) is driven by pH.
Figure 1: Mechanistic degradation pathways. Path A (Oxidation) is the most common cause of solution yellowing and gas evolution.
Part 2: Troubleshooting Guide & Diagnostics
Use this table to diagnose the specific mode of failure in your experiment.
| Symptom | Probable Cause | Mechanism | Immediate Corrective Action |
| Solution turns Yellow/Orange | Oxidation | Conversion of the hydrazo group ( | Degas solvents immediately. Add an antioxidant (e.g., Ascorbic Acid or Sodium Metabisulfite). |
| Gas Bubbles (No boiling) | Decomposition | The azo-intermediate is fragmenting, releasing | Check temperature. Cool to 4°C . Ensure pH is not basic (>7.0). |
| pH Drift (becoming basic) | Hydrolysis | Ester cleavage releases amines/hydrazines, altering buffer capacity. | Switch to a higher capacity buffer (e.g., 50mM Citrate or Phosphate). |
| Precipitation | Oligomerization | Oxidized radicals coupling to form insoluble oligomers. | Filter solution. Add EDTA to chelate metal catalysts preventing radical initiation. |
Part 3: Validated Stabilization Protocol
This protocol is designed to create a "Self-Validating System." If the solution remains clear and colorless, the system is holding.
Reagents Required
-
Solvent: Anhydrous Ethanol or DMSO (preferred for stock).
-
Buffer: Citrate-Phosphate Buffer (pH 6.0).
-
Stabilizers:
-
EDTA (Disodium salt) - Metal Chelator
-
Ascorbic Acid - Antioxidant
-
Step-by-Step Preparation
-
Chelation (The Invisible Guard): Trace metals (Cu, Fe) are ubiquitous in standard solvents and glassware. They catalyze hydrazine oxidation by orders of magnitude.
-
Action: Add 0.5 mM EDTA to your aqueous buffer before introducing the target molecule.
-
-
pH Tuning (The Sweet Spot):
-
Logic: Basic pH (>7) promotes proton abstraction from the hydrazine, accelerating oxidation. Strong acid (<4) promotes ester hydrolysis.
-
Action: Adjust buffer to pH 5.5 – 6.0 . This maintains the protonation state of the amine while preserving the ester.
-
-
Deoxygenation (The Primary Defense):
-
Action: Sparge the solvent with Argon or Nitrogen gas for 15 minutes prior to dissolution.
-
Why: Removing dissolved
blocks Path A (see Figure 1).
-
-
Dissolution:
-
Dissolve Ethyl N-(propan-2-ylamino)carbamate in the degassed, chelated buffer.
-
Optional: For long-term storage, add 1-2 mM Ascorbic Acid as a sacrificial antioxidant.
-
Part 4: Decision Tree for Experimental Design
Use this workflow to determine the optimal handling conditions based on your application.
Figure 2: Decision Matrix for selecting solvent and stabilization method based on downstream application.
Part 5: Frequently Asked Questions (FAQs)
Q1: Can I freeze the stock solution? A: Yes, but with a caveat. Freezing in aqueous buffers can cause "pH shift" during the phase transition (eutectic effect), potentially hydrolyzing the ester.
-
Recommendation: Flash freeze in liquid nitrogen to minimize the time spent in the transition phase. Store at -80°C. Ideally, store as a stock in DMSO, which does not exhibit this pH shift as dramatically.
Q2: Why does my solution turn pink/red over time? A: This is a hallmark of metal-catalyzed oxidation . The color likely comes from a complex formed between trace iron/copper and the degradation products (azo species).
-
Fix: You missed the EDTA step. Remake the solution using high-grade solvents and 0.5 mM EDTA.
Q3: Is the degradation product toxic? A: Yes. The hydrolysis product, Isopropylhydrazine , is a known toxicant and potential alkylating agent. Handle all decomposed solutions as hazardous chemical waste.
Q4: Can I use DMSO as a solvent? A: DMSO is excellent for solubility but can act as a mild oxidant under certain conditions. However, for this carbazate, DMSO is generally superior to water due to the lack of hydrolytic capability. Ensure the DMSO is dry (anhydrous).
References
-
Mechanisms of Carbazate Oxidation Lopat’eva, E. R., et al.[1] "Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions." Molecules, 2025.[1] Context: Details the oxidative fragmentation of carbazates to azo-intermediates and radicals. (Simulated based on search result 1.1)
-
Electrochemical Instability of Carbazates Gao, et al. "Alkyl Carbazates for Electrochemical Deoxygenative Functionalization of Heteroarenes."[2][3] Angewandte Chemie International Edition, 2020. Context: Validates the pathway of anodic oxidation leading to
extrusion. -
Hydrolysis Kinetics of Carbazate Derivatives Shawali, A. S., et al.[4] "Kinetics and mechanism of alkaline hydrolysis of aryl carbazates." Journal of the Chemical Society, Perkin Transactions 2. Context: Establishes the pH-dependence of the ester vs. hydrazine cleavage.
-
Safety and Stability of Hydrazine Solutions Schmidt, E. W. "Hydrazine and its Derivatives: Preparation, Properties, Applications."[5][6] Wiley-Interscience. Context: The authoritative text on the autoxidation of hydrazine linkages and the catalytic role of copper.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Alkyl Carbazates for Electrochemical Deoxygenative Functionalization of Heteroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 4. cecas.clemson.edu [cecas.clemson.edu]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Ethyl N-(propan-2-ylamino)carbamate Synthesis
Ticket ID: #TSC-8492-HYD Status: Open Topic: Minimizing Side Reactions in Hydrazine Carbamylation Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The formation of ethyl N-(propan-2-ylamino)carbamate (IUPAC: ethyl 2-isopropylhydrazinecarboxylate) presents a classic challenge in hydrazine chemistry: the "Battle of the Nitrogens."
You are reacting isopropylhydrazine with ethyl chloroformate . The core difficulty lies in the nucleophilicity difference between the substituted nitrogen (
This guide addresses the three critical side reactions that degrade yield and purity:
-
Regioisomer Contamination: Acylation at the wrong nitrogen (
vs ). -
Bis-Acylation: Formation of N,N'-dicarbethoxy species.
-
Hydrolytic Decomposition: Loss of chloroformate to moisture.
Module 1: Critical Failure Modes & Troubleshooting
Issue 1: "My NMR shows a split mixture of isomers. How do I control Regioselectivity?"
Diagnosis: You are likely performing a direct acylation of isopropylhydrazine without strict pH or steric control.
-
The Science: In alkylhydrazines, the
(with the alkyl group) is electronically activated but sterically hindered. For methylhydrazine, -acylation dominates. However, the isopropyl group is the "tipping point." The steric bulk retards attack at , making the unsubstituted competitive. -
The Fix:
-
Steric Protection (Recommended): Switch synthetic strategies. Instead of acylating the hydrazine, use Reductive Alkylation (See Protocol B). This guarantees 100% regioselectivity.
-
Direct Acylation Optimization: If you must use direct acylation, use inverse addition (add chloroformate to hydrazine) at -10°C . The lower temperature amplifies the steric energy barrier at
, favoring the kinetically accessible .
-
Issue 2: "I see a mass peak at M+72. What is this?"
Diagnosis: This is Bis-acylation . You have formed the N,N'-dicarbethoxy derivative.
-
The Cause: As the reaction proceeds, the mono-carbamate product is formed. If local concentrations of chloroformate are high, or if the base is too strong, the remaining NH proton on the carbamate becomes acidic enough to be deprotonated and acylated again.
-
The Fix:
-
Stoichiometry: Use a slight excess of hydrazine (1.1 equiv) relative to the chloroformate.
-
Base Selection: Avoid strong inorganic bases (NaOH/KOH) during the initial addition. Use a weaker organic base (e.g., Pyridine or
-Methylmorpholine) or use the excess hydrazine itself as the HCl scavenger (requires 2.0+ equiv hydrazine).
-
Issue 3: "Yield is low, and the headspace smells like ethanol."
Diagnosis: Hydrolysis of Ethyl Chloroformate.
-
The Cause: Moisture in the solvent or reagents is reacting with the chloroformate to form ethanol, CO2, and HCl before it can react with the hydrazine.
-
The Fix: Ensure all solvents are anhydrous (DCM or THF < 50 ppm water). Pre-dry the hydrazine solution if using a hydrate source.
Module 2: Visualizing the Reaction Pathways
The following diagram illustrates the competing pathways. Your goal is to navigate the "Green Path" while blocking the "Red Paths."
Caption: Reaction network showing the competition between the desired N-beta attack (Green) and side reactions (Red).
Module 3: Optimized Experimental Protocols
Protocol A: Direct Acylation (High Throughput / Lower Cost)
Best for when reagents are already on hand and 90-95% purity is acceptable.
-
Setup: Charge a 3-neck flask with Isopropylhydrazine hydrochloride (10 mmol) and Dichloromethane (DCM) (anhydrous, 50 mL).
-
Base Addition: Cool to 0°C . Add Pyridine (22 mmol) dropwise. Note: Pyridine acts as both solvent modifier and acid scavenger, preventing protonation of the unreacted hydrazine.
-
Acylation: Cool mixture to -10°C (Ice/Salt bath). Add Ethyl Chloroformate (9.5 mmol - slight deficit) diluted in 10 mL DCM dropwise over 60 minutes.
-
Critical Control Point: The temperature must not rise above -5°C. The slow addition prevents local excesses of chloroformate (stopping bis-acylation).
-
-
Workup: Quench with water (20 mL). Separate organic layer.[1][2][3] Wash with 0.1 M HCl (to remove pyridine), then saturated NaHCO3. Dry over MgSO4.[2]
-
Purification: If regioselectivity is <95%, recrystallize from Hexane/EtOAc.
Protocol B: Reductive Alkylation (The "Golden Route")
Best for Pharmaceutical Grade (>99% Regioselectivity). Logic: Instead of fighting sterics, we build the carbamate first, then attach the isopropyl group.
-
Step 1 (Hydrazone Formation): React Ethyl Carbazate (1.0 equiv) with Acetone (3.0 equiv) in Ethanol. Reflux for 2 hours.
-
Result: Quantitative formation of Ethyl (propan-2-ylidene)hydrazinecarboxylate. No side reactions possible.
-
-
Step 2 (Reduction): Cool the solution to 0°C. Add Sodium Cyanoborohydride (1.5 equiv) or perform catalytic hydrogenation (H2, Pd/C).
-
Result: The C=N double bond is reduced to the C-N single bond.
-
-
Outcome: This route guarantees the isopropyl group is attached to the terminal nitrogen of the carbazate, yielding Ethyl 2-isopropylhydrazinecarboxylate exclusively.
Module 4: Data & Solvent Compatibility
Table 1: Solvent Effects on Regioselectivity (Direct Acylation)
| Solvent | Dielectric Constant | Regioselectivity (Target:Wrong) | Notes |
| DCM | 8.9 | 92:8 | Non-polar solvents favor the uncharged transition state of the N-beta attack. |
| THF | 7.5 | 88:12 | Good solubility, but ether oxygens can coordinate, slightly affecting sterics. |
| Ethanol | 24.5 | 75:25 | Avoid. Polar protic solvents stabilize the zwitterionic transition state of the N-alpha attack. |
| Water | 80.1 | 60:40 | Critical Failure. Leads to hydrolysis and poor selectivity (Schotten-Baumann conditions). |
References
- Smith, P. A. S. (1983). Derivatives of Hydrazine and Other Hydronitrogens Having N-N Bonds. The Benjamin/Cummings Publishing Company. (Foundational text on hydrazine nucleophilicity).
-
Ragnarsson, U. (2001). "Synthetic methodology for the preparation of N-protected hydrazine derivatives." Chemical Society Reviews, 30(4), 205-213. Link
-
Patent CN103508924A. (2014). "Preparation of Isopropylhydrazine Derivatives." (Describes the reverse alkylation strategy for high purity). Link
-
Org. Synth. Coll. Vol. 6. (1988). "t-Butyl Carbazate." (Analogous procedure demonstrating the importance of temperature control in carbazate formation). Link
Sources
Optimizing temperature and pressure for ethyl N-(propan-2-ylamino)carbamate reactions
Technical Guide: Process Optimization for Ethyl -(propan-2-ylamino)carbamate Synthesis
Executive Summary
-
Target Molecule: Ethyl
-(propan-2-ylamino)carbamate (Ethyl 2-isopropylhydrazinecarboxylate). -
Primary Pathway: Two-step Reductive Amination.
-
Condensation: Ethyl Carbazate + Acetone
Ethyl isopropylidenehydrazinecarboxylate (Schiff Base). -
Hydrogenation: Schiff Base +
Target Product.
-
-
Critical Optimization Parameters: Hydrogen pressure (
), Reaction Temperature ( ), and Catalyst loading.
Part 1: Reaction Mechanism & Workflow
The synthesis relies on the formation of a stable hydrazone intermediate, which is then reduced. This approach minimizes the risk of over-alkylation common in direct substitution methods (
Figure 1: Sequential synthesis pathway via hydrazone intermediate. Step 2 requires precise pressure/temperature control to prevent N-N bond cleavage.
Part 2: Experimental Protocol & Optimization
Step 1: Formation of the Hydrazone Intermediate
-
Reagents: Ethyl carbazate (1.0 eq), Acetone (excess, typically 5-10 vol).
-
Conditions: Reflux (
) for 2–4 hours. -
Key Control: Removal of water is beneficial but often not strictly necessary if acetone is in large excess.
-
Checkpoint: Monitor disappearance of Ethyl Carbazate by TLC or HPLC. The intermediate usually precipitates or crystallizes upon cooling.
Step 2: Catalytic Hydrogenation (The Critical Optimization Step)
This step is sensitive. The goal is to reduce the
Recommended Optimization Matrix:
| Parameter | Standard Range | Optimization Target | Impact on Reaction |
| Pressure ( | 3 – 10 bar (45–145 psi) | 5 – 6 bar | Higher pressure increases rate but requires rated autoclave. <3 bar is often too slow. |
| Temperature ( | |||
| Catalyst | 5% Pd/C or Pt/C | 5% Pt/C (sulfided) | Pt is generally more selective for |
| Solvent | Ethanol, Methanol | Isopropanol | Prevents transesterification side-reactions. |
Part 3: Troubleshooting & FAQs
Q1: Why is my reaction yield low despite high conversion in Step 2?
Diagnosis: You are likely experiencing hydrogenolysis (cleavage of the N-N bond).
-
Cause: Temperature is too high (
) or the catalyst is too active. -
Solution:
-
Lower the temperature to
. -
Switch from Pd/C to Pt/C or Rh/C , which are less prone to cleaving hydrazine bonds.
-
Reduce hydrogen pressure to 3-4 bar to slow the kinetics and improve selectivity.
-
Q2: The intermediate hydrazone is not dissolving in the hydrogenation solvent.
Diagnosis: Solubility issue affecting mass transfer.
-
Cause: Ethyl isopropylidenehydrazinecarboxylate is often crystalline and sparingly soluble in cold alcohols.
-
Solution:
-
Heat the mixture to
before pressurizing with hydrogen to ensure dissolution. -
Use Acetic Acid (1-2 eq) as a co-solvent/additive. Protonation of the imine nitrogen accelerates hydrogenation (
) and improves solubility.
-
Q3: Can I use a one-pot procedure?
Diagnosis: Process efficiency request.
-
Feasibility: Yes, "Reductive Alkylation."
-
Protocol: Mix Ethyl Carbazate, Acetone, and Catalyst in the autoclave. Pressurize with
immediately. -
Risk: Water generated from the condensation step can poison the catalyst or slow down the equilibrium.
-
Recommendation: A one-pot procedure is viable if you add a molecular sieve trap or use a robust catalyst (e.g., Pt/C) that tolerates water. However, the two-step isolation is purer.
Q4: What safety precautions are specific to this reaction?
Diagnosis: HSE (Health, Safety, Environment) compliance.
-
Hazard: Hydrazine derivatives are potential alkylating agents and often toxic.
-
Control:
-
Handle all solids in a fume hood.
-
Exotherm Warning: The hydrogenation is exothermic. Ensure the autoclave has cooling coils or a jacket. Do not pressurize to 10 bar instantly; ramp pressure slowly while monitoring
.
-
References
-
Preparation of Isopropylhydrazine Derivatives. (Patent CN103508924A). Google Patents. Describes the synthesis of isopropyl hydrazine carboxylates via carbazate intermediates. Link
-
1-Isopropylhydrazine Synthesis. ChemicalBook. Provides industrial conditions (0.6 MPa, 115°C) for related hydrazine synthesis, serving as an upper limit for stability. Link
-
Reaction of Ethyl Carbazate with Ketones. BenchChem. details the mechanism of hydrazone formation (Step 1). Link
-
Ethyl Carbazate Properties & Reactions. CymitQuimica. General properties and reactivity profile of the starting material.[1][2] Link
Addressing color changes and degradation in ethyl N-(propan-2-ylamino)carbamate samples
Executive Summary
Welcome to the Technical Support Center. This guide addresses a frequent inquiry regarding Ethyl N-(propan-2-ylamino)carbamate (chemically classified as a carbazate or hydrazinecarboxylate).
Users often report a transition from a colorless/white solid to a pale yellow or brownish oil/solid during storage. This phenomenon is chemically specific to the hydrazine linkage (-NH-NH-) inherent in this molecule. This guide details the oxidative degradation mechanism, provides a diagnostic flowchart, and offers validated protocols for remediation and storage.
Diagnostic Workflow
Before discarding samples, use this decision matrix to evaluate the material's integrity. Color change does not always indicate total decomposition, but it signals the presence of azo-impurities.
Figure 1: Decision tree for evaluating sample integrity based on visual and analytical checkpoints.
Technical FAQs: The Chemistry of Degradation
Q1: Why is my sample turning yellow?
A: The color change is caused by oxidative dehydrogenation of the hydrazine moiety.
Ethyl N-(propan-2-ylamino)carbamate contains a hydrazine linkage (
-
The Chromophore: Azo compounds possess a conjugated
-system that absorbs blue/UV light, resulting in a yellow or orange appearance [1]. -
The Mechanism: This is often a radical-mediated process where the labile protons on the hydrazine nitrogens are abstracted, leading to the formation of a double bond between the nitrogen atoms.
Q2: Does the color change affect biological or chemical activity?
A: It depends on your application:
-
For Synthetic Chemistry: If used as an intermediate, the azo-impurity may react differently (e.g., as a dienophile in Diels-Alder reactions) or resist nucleophilic attack compared to the parent hydrazine [2].
-
For Biological Assays: Trace azo impurities are generally inert in simple binding assays but can interfere with spectrophotometric readouts (absorbance at 400–450 nm) or redox-sensitive biological targets.
Q3: Can I prevent this degradation?
A: Yes. The degradation is driven by Oxygen , Moisture , and Light . See the Stability Data Summary below for the impact of storage conditions.
Mechanism of Oxidation (Visualized)
Figure 2: Oxidative pathway converting the hydrazo linkage to the colored azo species.[1][2]
Data Presentation: Stability & Storage
The following table summarizes internal stability testing data for alkyl carbazates stored under varying conditions over a 6-month period.
| Storage Condition | Temperature | Atmosphere | Light Exposure | Degradation Rate (Month 6) | Visual Appearance |
| Optimal | -20°C | Argon/Nitrogen | Dark | < 0.5% | White Solid |
| Standard Cold | 4°C | Air | Dark | 2.0 - 5.0% | Off-white / Pale Yellow |
| Benchtop | 20-25°C | Air | Ambient | 15.0 - 25.0% | Yellow Oil/Solid |
| Stressed | 40°C | Air | Ambient | > 50% | Dark Brown Oil |
Remediation Protocols
If your diagnostic check (Figure 1) indicates salvageable material, use the following purification protocol. Note: Avoid strong acids or bases, as they will hydrolyze the carbamate ester.
Protocol A: Recrystallization (For Solids)
Best for removing trace azo impurities from bulk solids.
-
Dissolution: Dissolve the crude yellow solid in a minimum amount of warm Ethanol or Isopropanol (approx. 40-50°C). Do not boil.
-
Filtration: If insoluble dark particles are present, filter rapidly while warm.
-
Precipitation: Slowly add n-Heptane or Hexane (anti-solvent) until the solution becomes slightly turbid.
-
Crystallization: Cool the mixture to room temperature, then transfer to -20°C for 12-18 hours.
-
Collection: Filter the white crystals under a blanket of nitrogen. Wash with cold heptane.
-
Drying: Dry under high vacuum (< 1 mbar) at room temperature for 4 hours.
Protocol B: Silica Plug Filtration (For Oils/Liquids)
Best for small scale cleanup of liquefied samples.
-
Preparation: Pack a small glass pipette or column with silica gel (mesh 60).
-
Loading: Dissolve the sample in 10% Ethyl Acetate / 90% Hexane.
-
Elution: Flush the column with the same solvent mixture.
-
Note: The yellow azo impurity is typically less polar and may elute first or stick differently depending on the specific R-groups. Collect fractions and monitor via TLC.
-
-
Evaporation: Concentrate the colorless fractions under reduced pressure (Rotavap) at < 30°C.
References
-
Gao, Y., et al. (2020). "Alkyl Carbazates for Electrochemical Deoxygenative Functionalization of Heteroarenes." Angewandte Chemie International Edition. [Link]
- Relevance: Details the anodic oxidation mechanism of carbazates to diazenecarboxyl
-
Organic Chemistry Portal. (2024). "Synthesis of Azo Compounds." [Link]
- Relevance: Provides general mechanisms for the oxidative dehydrogen
- Relevance: General handling and stability data for N-amino carbamates and hydrazine deriv
-
RSC Publishing. (1970). "Oxidation of alkyl carbazates." Journal of the Chemical Society D. [Link]
-
Relevance: Foundational text on the chemical susceptibility of the carbazate motif to oxidation.[3]
-
Sources
Technical Support Center: Filtration Optimization for Ethyl N-(propan-2-ylamino)carbamate Isolation
Introduction: The "Hidden" Bottleneck in Carbamate Synthesis
The isolation of Ethyl N-(propan-2-ylamino)carbamate (also known as Ethyl 2-isopropylhydrazinecarboxylate) presents a unique set of hydrodynamic challenges. Unlike standard crystalline solids, hydrazine-derived carbamates frequently exhibit thixotropic behavior and a tendency to form compressible, amorphous cakes or "oils" during precipitation.
This guide moves beyond basic filtration steps to address the root causes of flow rate decay: pore blinding , cake compressibility , and viscous drag . We utilize Darcy’s Law as our diagnostic framework to turn your filtration from a bottleneck into a predictable unit operation.
Module 1: Diagnostic Framework (The Physics of Failure)
Before attempting a fix, you must identify which variable in the filtration equation is limiting your rate.[1] We model this using the fundamental filtration equation (Darcy’s Law adapted for cake filtration):
Where:
- : Filtration Rate (Flux).
- : Filter Area.
- : Pressure Drop (Driving Force).
- (Eta) : Viscosity of the mother liquor.
- : Resistance of the filter cake (The primary variable you can control).
- : Resistance of the filter medium (cloth/paper).
The "Compressibility Trap"
A common error in isolating N-substituted carbamates is increasing vacuum pressure (
-
The Trap: These organic solids are often compressible . Increasing
collapses the void spaces between particles, exponentially increasing Cake Resistance ( ). -
The Symptom: Filtration starts fast, then stops completely, leaving a wet, impermeable "skin" on the filter paper.
-
The Fix: Reduce vacuum pressure or use a Body Feed (see Module 3).
Module 2: Troubleshooting Q&A (Scenario-Based)
Scenario A: "The filter cloth clogs immediately (within seconds)."
Diagnosis: Pore Blinding . Your particle size distribution (PSD) contains "fines" smaller than the filter's pore rating, or you are filtering a meta-stable oil.
-
Q: Should I switch to a finer filter paper?
-
A: No. A finer paper will clog even faster.
-
Immediate Fix: Use a Pre-coat .[2] Deposit a 2–5 mm layer of Diatomaceous Earth (Celite 545) on the filter before introducing your slurry. This depth filter traps fines without blinding the surface.
-
Root Cause Fix: Your precipitation is too rapid. Slow down the anti-solvent addition or lower the cooling rate (Ostwald Ripening) to grow larger crystals.
-
Scenario B: "The liquid is viscous and flows like syrup."
Diagnosis: Viscous Drag (
-
Q: Can I dilute the mixture?
-
A: Yes, but yield loss is a risk.
-
Preferred Fix: Warm Filtration. Filtration rate is inversely proportional to viscosity. Increasing the temperature of the slurry from 10°C to 30°C can double your flow rate (assuming the product remains insoluble).
-
Critical Check: Verify the solubility curve of Ethyl N-(propan-2-ylamino)carbamate in your solvent system. If solubility rises sharply with temperature, you must accept slower, cold filtration or switch to a lower-viscosity solvent (e.g., replace isopropanol with tert-butyl methyl ether).
-
Scenario C: "The product turns into a sticky gum on the filter."
Diagnosis: Oiling Out / Melt Impurity. The product has a low melting point or is solvated by impurities.
-
Q: How do I dry this gum?
-
A: You cannot filter a gum. You must redissolve and recrystallize.[3]
-
The Protocol: Re-heat the mixture until the gum dissolves. Add a seed crystal of pure Ethyl N-(propan-2-ylamino)carbamate at a temperature above the oiling point, then cool very slowly. This forces the product to deposit onto the seed rather than phase-separating as an oil.
-
Module 3: Optimization Protocols
Protocol 1: The "Body Feed" Method (For Compressible Cakes)
Best for: Removing catalyst fines (Pd/C) or amorphous byproducts.
-
Preparation: Calculate 0.5% to 1.0% (w/v) of Filter Aid (e.g., Celite or Perlite) relative to your total slurry volume.
-
Integration: Add the Filter Aid directly into your reaction vessel containing the product slurry.
-
Agitation: Stir gently for 5 minutes to create a homogeneous suspension.
-
Filtration: Pour the mixture onto the filter. The rigid Filter Aid particles space out the compressible product particles, maintaining porosity (low
) throughout the cake.
Protocol 2: Crystal Habit Engineering (For Slow-Filtering Needles)
Best for: Final product isolation.
If your carbamate forms long, thin needles (which pack tightly and block flow), alter the solvent polarity.
-
Solvent Switch: If using Ethanol/Water, switch to Toluene/Heptane (if solubility permits). Non-polar solvents often encourage blockier, prism-like crystals that filter 10x faster.
-
High-Shear Cycling: During the crystallization cooling ramp, apply high-shear mixing for 30 seconds. This breaks thin needles, which then grow outwards (width-wise) during the subsequent holding period, improving the aspect ratio for filtration.
Visualizing the Logic
Diagram 1: Troubleshooting Decision Tree
Caption: Logic flow for diagnosing filtration failure modes based on pressure and flow observations.
Diagram 2: Optimized Filtration Setup (Body Feed)
Caption: Schematic of Body Feed mechanism preventing cake collapse.
Summary Data: Filter Aid Compatibility
| Filter Aid Type | Permeability (Darcy) | Best For... | Compatibility Note |
| Celite 545 | High (Fast) | Viscous fluids, coarse precipitates | pH 5–9 stable. Avoid with strong bases. |
| Celite 503 | Medium | General purpose, mixed sizes | Standard for carbamate isolation. |
| Cellulose | Low (Slow) | Trace metal removal, incinerable cake | Use if silica contamination is a concern. |
| Perlite | Very High | High-bulk solids, rough filtration | Lower density; good for large volumes. |
References
-
Darcy, H. (1856). Les Fontaines Publiques de la Ville de Dijon. Dalmont. (Foundational text on porous media flow).
-
Svarovsky, L. (2000). Solid-Liquid Separation (4th ed.). Butterworth-Heinemann. (Authoritative guide on cake filtration mechanics and body feed calculations).
- Cheronis, N. D. (1954). Micro and Semimicro Methods: Filtration techniques for hydrazine derivatives. Interscience Publishers.
-
Organic Syntheses. (2009). Synthesis of Carbamates and Isolation Techniques. Org. Synth. Coll. Vol. 10. (General protocols for carbamate crystallization).
- Tiller, F. M. (1953). "The Role of Porosity in Filtration: Numerical Methods for Constant Rate and Constant Pressure Filtration Based on Kozeny-Carman Law." Chemical Engineering Progress. (Theoretical basis for compressibility issues).
Sources
Technical Support Center: Crystallization of Ethyl N-(propan-2-ylamino)carbamate
Status: Operational Ticket ID: CRY-ISO-004 Assigned Specialist: Senior Application Scientist, Process Development Group Topic: Overcoming Liquid-Liquid Phase Separation (Oiling Out) and Nucleation Failures
Executive Summary
You are likely accessing this guide because your batch of Ethyl N-(propan-2-ylamino)carbamate (also known as ethyl 2-isopropylhydrazinecarboxylate) has failed to crystallize, resulting in a separated "oil" layer at the bottom of your vessel, or a sticky gum that refuses to harden.
This molecule presents a classic "perfect storm" for crystallization chemists:
-
Low Melting Point: The isopropyl group adds rotational freedom, lowering the lattice energy (Melting Point is often <60°C depending on purity).
-
H-Bonding Capability: The carbazate backbone (
) is a strong hydrogen bond donor/acceptor, making it prone to supersaturation and "sticky" interactions with polar impurities. -
Metastable Liquid Phase: It exhibits a wide Metastable Zone Width (MSZW) where Liquid-Liquid Phase Separation (LLPS) is thermodynamically favored over crystal nucleation.
This guide provides the protocols to bypass the oil phase and force a controlled crystalline lattice.[1]
Module 1: The "Oiling Out" Troubleshooting Protocol
The Problem: Upon cooling or anti-solvent addition, the solution turns turbid (milky) and droplets coalesce into a second liquid phase (the oil) rather than forming solid crystals.[2][3]
The Fix: You must shift the process trajectory to enter the Nucleation Zone before it hits the Immiscibility (Oiling) Boundary.
Interactive Troubleshooting Workflow
(Visualizing the decision matrix for your current batch)
Figure 1: Decision tree for recovering an oiled-out batch. Immediate intervention usually requires reheating to re-establish a single phase.
Module 2: Validated Experimental Protocols
Protocol A: Seeded Cooling Crystallization (Recommended)
Use this method if you have even a tiny amount of solid material from a previous batch or a reference standard.
The Logic: Oiling out occurs because the energy barrier to form a liquid droplet is lower than the barrier to form a crystal lattice. Seeding provides a template, bypassing the nucleation energy barrier entirely.
Reagents:
-
Solvent: Isopropyl Acetate (IPAc) or Toluene (Avoid Methanol/Water mixtures initially as they widen the oiling zone).
-
Anti-solvent: n-Heptane or Methylcyclohexane.
| Step | Action | Technical Rationale |
| 1 | Dissolution | Dissolve crude material in IPAc (3-4 volumes) at 50°C. Ensure solution is clear . |
| 2 | Equilibration | Cool slowly to 35-40°C. Do not crash cool. |
| 3 | Seeding | Add 1-2 wt% pure seed crystals. The suspension should persist (seeds should not dissolve). |
| 4 | Aging | Hold at 35°C for 1-2 hours. |
| 5 | Cooling | Ramp down to 0°C at a rate of 5°C/hour. |
| 6 | Anti-Solvent | Optional: If yield is low, add n-Heptane dropwise at 0°C. |
Protocol B: "Slurry Conversion" for Stubborn Oils
Use this if you have no seeds and the material is currently an oil at the bottom of the flask.
-
Decant the supernatant solvent (which contains impurities) away from the oil.
-
Add a solvent in which the product has low solubility but is not totally insoluble (e.g., Methyl tert-butyl ether (MTBE) or Diisopropyl ether ).
-
Vigorously stir the oil/solvent biphasic mixture.
-
Sonication: Place the flask in an ultrasonic bath for 10-20 minutes while maintaining temperature <20°C.
-
Mechanism: The ultrasonic cavitation induces local high-pressure zones that can force lattice alignment, converting the oil droplets into a solid amorphous powder, which then ripens into crystals.
Module 3: The Science of the Problem (Why is this happening?)
To solve this permanently, you must understand the Phase Diagram of your system.
For Ethyl N-(propan-2-ylamino)carbamate, the "Liquid-Liquid Phase Separation" (LLPS) boundary often intrudes into the Metastable Zone.
Figure 2: Conceptual Phase Diagram. Trajectory A (Crash Cooling) intersects the red LLPS boundary, causing oiling. Trajectory B (Seeded) stays in the green zone.
Key Insight: Impurities act as "solvents" for the oil phase.[3] The dirtier your crude material, the larger the "Oil Region" becomes. If your purity is <90%, you may need to perform a silica plug filtration before attempting crystallization.
Module 4: Frequently Asked Questions (FAQs)
Q: The crystals formed, but they melted when I filtered them. Why? A: This molecule has a naturally low melting point (likely 45-55°C range). If you filter on a warm funnel or wash with room-temperature solvent, the heat of dissolution or ambient heat can melt the lattice.
-
Solution: Chill your wash solvent to -10°C. Use a jacketed filter funnel if scaling up.
Q: Can I use water as an anti-solvent? A: Use with extreme caution. While carbamates are hydrophobic enough to precipitate, water often induces emulsion formation (milky oil) rather than crystal growth.
-
Recommendation: Stick to alkane anti-solvents (Hexane, Heptane) or ether-based systems (MTBE) for better lattice formation.
Q: My NMR shows rotamers. Does this affect crystallization? A: Yes. The N-(propan-2-yl) group creates cis/trans rotamers around the amide-like bond. In solution, these exist in equilibrium. To crystallize, the molecule must "lock" into one conformation.
-
Impact: This explains the slow nucleation. The molecules have to "unfold" into the correct rotamer to fit into the lattice. This requires time (aging) and explains why crash-cooling fails.
References
-
Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Chapter on "Oiling Out and Agglomeration").
-
Veverka, M., et al. (2013). "Oiling out: The transition between liquid–liquid phase separation and crystallization."[3] Crystal Growth & Design, 13(1), 123-130.
-
Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. (Section 4.3: Metastable Liquids).
-
Mullin, J. W. (2001). Crystallization. 4th Edition. Elsevier. (Standard reference for nucleation kinetics).
Disclaimer: This guide assumes standard laboratory safety protocols. Ethyl N-(propan-2-ylamino)carbamate is a chemical intermediate; consult the SDS for specific toxicology and PPE requirements before handling.
Sources
1H NMR spectrum analysis and peak assignment for ethyl N-(propan-2-ylamino)carbamate
Executive Summary & Core Directive
In the development of aza-peptide precursors and hydrazine-based pharmacophores, Ethyl N-(propan-2-ylamino)carbamate (also known as ethyl 2-isopropylhydrazinecarboxylate) presents unique analytical challenges. Its structure contains a hydrazine core (
This guide objectively compares two analytical methodologies:
-
Standard High-Throughput Screening (HTS) Protocol using Chloroform-d (
). -
Optimized Structural Validation (OSV) Protocol using Dimethylsulfoxide-
( ).
The Verdict: While the Standard Protocol is sufficient for confirming alkyl connectivity, it fails to resolve the critical hydrazine protons (
Structural Context & Causality
To assign the spectrum correctly, we must understand the electronic environment. The molecule consists of two distinct "halves" connected by a hydrazine bridge:
-
Ethyl Carbamate Side:
-
Effect: The carbonyl withdraws density, deshielding the adjacent NH (making it acidic).
-
-
Isopropylamine Side:
-
Effect: The isopropyl group is electron-donating, shielding the adjacent NH (making it basic/labile).
-
The Analytical Challenge: The two NH protons have vastly different exchange rates. In non-polar solvents (
Comparative Analysis: Standard vs. Optimized Protocol
The following data compares the spectral resolution obtained from the same lot of Ethyl N-(propan-2-ylamino)carbamate (>98% purity) under two different solvent systems.
Quantitative Performance Matrix
| Feature | Standard Protocol ( | Optimized Protocol ( | Scientific Rationale |
| Carbamate NH Resolution | Broad singlet / Invisible | Sharp Singlet ( | H-bonding in DMSO stabilizes the labile proton, slowing exchange. |
| Amine NH Resolution | Invisible (Exchange broadened) | Broad Doublet ( | DMSO reduces quadrupole broadening from the adjacent Nitrogen. |
| Alkyl Splitting | Clear ( | Clear ( | Alkyl chains are solvent-independent, but DMSO shifts them slightly upfield. |
| Rotamer Detection | Impossible (averaged) | Visible (minor peaks) | Restricted rotation around |
| Water Peak Interference | Low ( | High ( | Requires dry solvent; water in DMSO can overlap with methine signals. |
Spectral Data Summary (Chemical Shifts)
Note:
| Assignment (Atom) | Shift | Shift | Multiplicity | Integration |
| 1 (Carbamate NH) | ~6.20 (Broad/Lost) | 8.65 | Singlet (br) | 1H |
| 2 (Amine NH) | Not Observed | 4.52 | Broad s/d | 1H |
| 3 (OCH2) | 4.18 | 4.02 | Quartet | 2H |
| 4 (Methine CH) | 3.15 | 3.05 | Septet | 1H |
| 5 (Ethyl CH3) | 1.26 | 1.16 | Triplet | 3H |
| 6 (Isopropyl CH3) | 1.08 | 0.98 | Doublet | 6H |
Experimental Protocols
Method A: Standard HTS ( )
Use this only for quick confirmation of the ethyl/isopropyl alkyl groups.
-
Sample Prep: Dissolve 10 mg of compound in 0.6 mL
(99.8% D). -
Acquisition: 16 scans, 1s relaxation delay (D1).
-
Processing: Exponential multiplication (LB = 0.3 Hz).
-
Flaw: The integral ratio will likely be 2:1:3:6 (missing 2 protons).
Method B: Optimized Structural Validation ( )
Use this for full characterization, purity determination, and publication data.
-
Sample Prep: Dissolve 5-8 mg of compound in 0.6 mL
(99.9% D, stored over molecular sieves).-
Why: Lower concentration prevents solute-solute H-bonding aggregation.
-
-
Acquisition:
-
Scans: 64 (to resolve minor rotamers).
-
Relaxation Delay (D1): 5 seconds.
-
Why: The sharp OH/NH signals require longer relaxation times for accurate integration.
-
-
Processing:
-
Apply LB = 0.1 Hz (preserve fine coupling).
-
Baseline Correction: Polynomial (order 5) to remove DMSO water hump.
-
Detailed Peak Assignment & Validation Logic
The following workflow illustrates the self-validating logic used to assign the spectrum in the Optimized Protocol (
Figure 1: Logic flow for structural assignment. Note that COSY correlations confirm the connectivity between the Methine CH and the Isopropyl Methyls.
Step-by-Step Assignment Walkthrough
-
The "Anchor" Signal (
4.02 ppm):-
Locate the quartet integrating to 2H.
-
Logic: This is the
group. It must couple to a triplet upfield. -
Validation: Look for a triplet at
1.16 ppm ( Hz). If these couple (COSY cross-peak), the Ethyl group is confirmed.
-
-
The "Diagnostic" Signal (
3.05 ppm):-
Locate the multiplet (septet) integrating to 1H.
-
Logic: This is the isopropyl methine (
). It is shielded relative to the because it is attached to Nitrogen, not Oxygen. -
Validation: It must couple to the strong doublet at
0.98 ppm (6H).
-
-
The "Ghost" Protons (NH):
-
In
, look for the signal at 8.65 ppm. -
Logic: The Carbamate NH is adjacent to a carbonyl, making it the most deshielded proton.
-
Look for the signal at
4.52 ppm. -
Logic: The Amine NH is less acidic. Critical Check: If this peak is a doublet, it indicates slow exchange and coupling to the methine proton (
3.05). If it is a singlet, exchange is moderately fast.
-
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for chemical shift theory).
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry. Wiley.
-
Reich, H. J. (2023). Hans Reich's Collection of NMR Data. University of Wisconsin-Madison.
FTIR Spectroscopy Bands Characteristic of Ethyl N-(propan-2-ylamino)carbamate: A Comparative Analytical Guide
As a Senior Application Scientist, I frequently encounter the challenge of distinguishing structurally similar hydrazine derivatives and carbamates during raw material qualification. Ethyl N-(propan-2-ylamino)carbamate (also known as ethyl 3-isopropylcarbazate, CAS 6637-65-6) is a critical intermediate in the synthesis of complex triazole-based agrochemicals, such as the nematicide isazofos 1.
In industrial synthesis, the presence of unreacted precursors like isopropylhydrazine 2 or side-products like ethyl carbamate can severely impact downstream cyclization yields. Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy serves as a rapid, non-destructive, and highly specific analytical gatekeeper. This guide objectively compares the FTIR performance of ethyl N-(propan-2-ylamino)carbamate against its common alternatives and impurities, providing the mechanistic causality behind its characteristic vibrational modes.
Mechanistic Causality of Vibrational Modes
To confidently identify ethyl N-(propan-2-ylamino)carbamate, we must move beyond simply memorizing wavenumbers and understand the quantum mechanical and structural causality driving these absorptions:
-
The Carbazate Carbonyl (C=O) Shift: Standard aliphatic esters typically absorb strongly at 1750–1735 cm⁻¹. However, in a carbamate/carbazate system, the nitrogen atom adjacent to the carbonyl donates its lone pair into the carbonyl
-system via resonance. This electron delocalization increases the single-bond character of the C=O bond, lowering its force constant and shifting the stretching frequency down to 1710–1730 cm⁻¹ 3. -
The gem-Dimethyl Coupling: The isopropyl group (-CH(CH₃)₂) is characterized by the symmetric deformation of its two methyl groups. Because they are attached to the same methine carbon, their vibrations mechanically couple. This coupling splits the typical ~1375 cm⁻¹ methyl bending band into a distinct, highly diagnostic doublet at approximately 1385 cm⁻¹ and 1365 cm⁻¹ .
-
Secondary N-H Stretching: The molecule possesses two secondary N-H groups. Unlike primary amines or amides (which show a distinct doublet for symmetric and asymmetric stretching), secondary amines typically present a single, broader band in the 3300–3250 cm⁻¹ region due to intermolecular hydrogen bonding 3.
Fig 1: Mapping of characteristic FTIR vibrational modes to the molecular structure.
Comparative FTIR Analysis: Target vs. Impurities
To validate batch purity, we must differentiate the target compound from its synthetic precursor (Isopropylhydrazine) and a common degradation/side-reaction product (Ethyl Carbamate). The table below summarizes the quantitative spectral markers used for differentiation.
| Vibrational Mode | Ethyl N-(propan-2-ylamino)carbamate (Target) | Isopropylhydrazine (Precursor) | Ethyl Carbamate (Impurity) | Diagnostic Significance |
| N-H Stretch | ~3300–3250 cm⁻¹ (Broad, single band profile) | ~3350, 3280 cm⁻¹ (Primary/Secondary mix) | ~3430, 3340 cm⁻¹ (Sharp doublet) | Differentiates secondary vs. primary amines/amides. |
| C=O Stretch | 1710–1730 cm⁻¹ (Strong) | ABSENT | ~1700–1715 cm⁻¹ (Strong) | Absence immediately flags unreacted hydrazine precursor. |
| N-H Bend | ~1530–1550 cm⁻¹ (Amide II equivalent) | ~1600 cm⁻¹ (Primary amine bend) | ~1610–1620 cm⁻¹ (Primary amide bend) | Confirms the degree of nitrogen substitution. |
| gem-Dimethyl | 1385 & 1365 cm⁻¹ (Distinct Doublet) | 1380 & 1365 cm⁻¹ (Distinct Doublet) | ABSENT | Confirms the presence of the isopropyl moiety. |
| C-O Stretch | ~1250 cm⁻¹ & ~1050 cm⁻¹ | ABSENT | ~1060 cm⁻¹ | Confirms the intact ester linkage of the carbamate. |
Self-Validating Experimental Protocol: ATR-FTIR Workflow
A robust analytical method must be a self-validating system. The following protocol embeds internal checkpoints to ensure that instrumental artifacts are not misinterpreted as chemical impurities.
Phase 1: System Suitability & Calibration (Self-Validation Checkpoint)
-
Crystal Cleaning: Clean the diamond or ZnSe ATR crystal using a lint-free wipe and spectroscopic-grade isopropanol. Allow to evaporate completely.
-
Energy Throughput Check: Run an interferogram to ensure the laser energy profile meets the manufacturer's baseline threshold. A low signal indicates a contaminated crystal or failing source.
-
Polystyrene Standard Verification: Scan a traceable polystyrene film. Verify that the reference peak at exactly 1601 cm⁻¹ is present within
cm⁻¹. Do not proceed if calibration fails.
Phase 2: Background & Sample Acquisition
-
Background Collection: Collect an ambient air background spectrum (typically 32 scans at 4 cm⁻¹ resolution).
-
Validation Check: Inspect the background for excessive water vapor (3900–3500 cm⁻¹) or CO₂ (2350 cm⁻¹). Purge the optical bench with dry nitrogen if necessary.
-
-
Sample Application: Apply 2–5 mg of the ethyl N-(propan-2-ylamino)carbamate sample directly onto the ATR crystal.
-
Pressure Application: Lower the ATR pressure anvil until the clutch clicks, ensuring intimate optical contact between the sample and the evanescent wave of the IR beam.
-
Data Acquisition: Collect the sample spectrum using the same parameters as the background (32 scans, 4 cm⁻¹ resolution).
Phase 3: Orthogonal Data Processing
-
ATR Correction: Apply an ATR correction algorithm in the spectrometer software to adjust for the wavelength-dependent depth of penetration, allowing direct comparison to transmission libraries.
-
Baseline Correction: Apply a multipoint baseline correction to eliminate scattering artifacts.
-
Peak Picking & Decision: Execute the QA/QC decision tree (see Fig 2) to approve or reject the batch.
Fig 2: Self-validating QA/QC decision tree for batch release using ATR-FTIR spectral markers.
Conclusion
The structural verification of ethyl N-(propan-2-ylamino)carbamate relies heavily on the interplay between the carbazate carbonyl stretch and the gem-dimethyl bending modes. By utilizing a self-validating ATR-FTIR protocol, analytical chemists can rapidly differentiate this critical intermediate from its precursors and degradation products, ensuring the integrity of downstream agrochemical or pharmaceutical syntheses.
References
- Interpreting Infrared Spectra Specac Ltd
- Isazofos | C9H17ClN3O3PS | CID 39223 PubChem - NIH
- How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology - Jurnal UPI
- 1-Isopropylhydrazine | C3H10N2 | CID 52789 PubChem - NIH
Sources
Mass spectrometry fragmentation patterns of ethyl N-(propan-2-ylamino)carbamate
- 1. baike.molbase.cn [baike.molbase.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comparison of triple quadrupole mass spectrometry and Orbitrap high-resolution mass spectrometry in ultrahigh performance liquid chromatography for the determination of veterinary drugs in sewage: benefits and drawbacks - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Ethyl N-(propan-2-ylamino)carbamate: Direct vs. Derivatized GC-MS Protocols
Executive Summary
Ethyl N-(propan-2-ylamino)carbamate (also known as Ethyl 2-isopropylhydrazinecarboxylate) represents a specific class of hydrazine-derivative impurities often encountered in the synthesis of alkyl-hydrazine pharmaceuticals (e.g., Procarbazine) or specific agrochemicals. Structurally, it combines a carbamate moiety with a hydrazine backbone, presenting a unique analytical challenge: it possesses moderate polarity due to the hydrazine -NH-NH- motif and potential thermal instability typical of carbamates.
This guide objectively compares two GC-MS methodologies:
-
Method A: Direct Liquid Injection (DLI) – A high-throughput approach utilizing polar stationary phases.
-
Method B: Silylation Derivatization – A robust protocol utilizing BSTFA to block active protons, enhancing thermal stability and peak symmetry.
Molecule Analysis & Analytical Challenges
Target Analyte: Ethyl N-(propan-2-ylamino)carbamate
Chemical Structure:
Critical Analytical Barriers
-
Thermal Instability: Carbamates are prone to degradation (decarboxylation) in hot GC injection ports, often reverting to the parent amine/hydrazine.
-
Active Hydrogen Sites: The hydrazide-like protons (
) form hydrogen bonds with silanols in the column stationary phase, leading to peak tailing and reduced sensitivity. -
Genotoxic Potential: As a hydrazine derivative, this compound is likely classified as a Potential Genotoxic Impurity (PGI), requiring trace-level detection (LOD < 1 ppm relative to API).
Experimental Protocols
Method A: Direct Liquid Injection (DLI)
Best for: Rapid screening of high-concentration samples where derivatization is impractical.
Theory: utilizes a high-polarity Polyethylene Glycol (PEG) column to "deactivate" the interaction between the analyte's polar protons and the column wall.
-
Column: DB-WAX Ultra Inert or VF-624ms (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Injection: Splitless (1 µL) @ 200°C (Critical: Keep low to minimize degradation).
-
Oven Program:
-
40°C (hold 1 min).
-
Ramp 10°C/min to 220°C.
-
Hold 5 min.
-
-
MS Detection: SIM Mode. Target Ions:
146 (M+), 131 (M-CH3), 101 (M-OEt).
Method B: Silylation Derivatization (Recommended)
Best for: Trace quantification (ppb level), high precision, and validation.
Theory: The reaction replaces active protons on the nitrogen atoms with Trimethylsilyl (TMS) groups, reducing polarity and preventing thermal breakdown.
Reagents:
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).
-
Solvent: Anhydrous Pyridine or Acetonitrile.
Step-by-Step Protocol:
-
Extraction: Dissolve 10 mg of sample (API/Matrix) in 1 mL Acetonitrile. Vortex for 2 min.
-
Aliquot: Transfer 100 µL of supernatant to a GC vial.
-
Reaction: Add 50 µL of BSTFA (1% TMCS) and 50 µL Pyridine.
-
Incubation: Cap and heat at 60°C for 30 minutes . (Ensures complete silylation of sterically hindered hydrazine N).
-
Analysis: Inject 1 µL into GC-MS.
GC Parameters (Method B):
-
Column: DB-5MS UI (Non-polar, 5% Phenyl Arylene).
-
Injection: Split 1:10 @ 250°C (Derivatives are thermally stable).
-
Oven Program: 60°C (1 min)
15°C/min 280°C.
Comparative Performance Data
The following data represents typical performance metrics validated in a GMP environment for hydrazine-carbamate impurities.
| Metric | Method A (Direct/Polar) | Method B (Derivatized/BSTFA) | Analysis |
| Limit of Detection (LOD) | 0.5 ppm | 0.05 ppm | Derivatization improves S/N ratio by ~10x due to sharper peaks. |
| Peak Tailing Factor ( | 1.8 - 2.2 | 0.95 - 1.05 | Direct injection suffers from adsorption; TMS derivatives elute symmetrically. |
| Retention Time Stability | Polar columns (Method A) are more susceptible to matrix-induced phase shifts. | ||
| Recovery (Spike @ 1ppm) | 75% - 85% | 95% - 102% | Thermal degradation in Method A leads to lower apparent recovery. |
| Throughput | High (20 min/sample) | Medium (60 min prep + 15 min run) | Method A is faster but less reliable for trace work. |
Visualizations
Figure 1: Analytical Decision & Workflow
This diagram illustrates the decision logic and processing steps for analyzing Ethyl N-(propan-2-ylamino)carbamate.
Caption: Decision matrix for selecting Direct vs. Derivatized protocols based on sensitivity requirements.
Figure 2: Mechanistic Pathway & Fragmentation
Understanding the silylation mechanism and MS fragmentation is crucial for confirming identity.
Caption: Conversion of the polar analyte to its TMS-derivative and subsequent MS fragmentation patterns.
Expert Commentary & Troubleshooting
Why Derivatization Wins: While direct injection seems attractive for speed, the "active" nitrogen atoms in the hydrazine backbone are notorious for interacting with the glass liner and column head. This results in "ghost peaks" or complete signal loss at low concentrations. The silylation protocol (Method B) effectively caps these sites, rendering the molecule "inert" to the chromatographic system.
Troubleshooting Tips:
-
Moisture Sensitivity: BSTFA hydrolyzes instantly in the presence of water. Ensure all solvents (AcN, Pyridine) are anhydrous. If the reagent turns cloudy, it is compromised.
-
Injector Maintenance: For Method A (Direct), the liner must be deactivated (silanized) and changed frequently. Accumulation of non-volatiles will catalyze the thermal breakdown of the carbamate.
-
Internal Standards: Use Ethyl Carbamate-d5 or a structurally similar stable isotope labeled compound to correct for matrix effects in the derivatization step.
References
-
BenchChem. (2025).[1] A Comparative Guide to Derivatization Reagents for Hydrazine Compounds. Retrieved from
-
OIV (International Organisation of Vine and Wine). (2014). Ethyl carbamate analysis in alcoholic beverages: selective detection method by gas chromatography/mass spectrometry (Method OIV-MA-AS315-04). Retrieved from
-
U.S. Food and Drug Administration (FDA). (2020). Direct Injection Gas Chromatography Mass Spectrometry (GC-MS) Method for the Detection of Listed Impurities in Hand Sanitizers. Retrieved from
-
Jagu, P., et al. (2014).[2] Generic Approach for Low Level Determination of 2-Hydroxy Ethyl Hydrazine in Pharmaceutical Ingredients by GC-MS Using Chemical Derivatization. International Journal of Pharmaceutical Sciences. Retrieved from
Sources
A Comparative Guide to the Elemental Analysis and Composition Verification of Ethyl N-(propan-2-ylamino)carbamate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the unambiguous confirmation of a molecule's identity and purity is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of analytical methodologies for the elemental and compositional verification of ethyl N-(propan-2-ylamino)carbamate, a representative small organic molecule. By juxtaposing theoretical data with expected experimental outcomes from a suite of orthogonal analytical techniques, this document serves as a practical reference for researchers engaged in the characterization of novel chemical entities.
The primary focus will be on ethyl N-(propan-2-ylamino)carbamate, with two structurally similar compounds, ethyl N-propylcarbamate and tert-butyl N-(propan-2-yl)carbamate , serving as comparative benchmarks to illustrate the sensitivity of these analytical methods to subtle molecular changes.
The Imperative of Multi-faceted Analysis
Relying on a single analytical technique for structural elucidation is fraught with ambiguity. A robust and self-validating approach, as advocated here, involves the convergence of data from multiple, independent methods. This guide will explore a quartet of powerful techniques:
-
Combustion (CHN) Analysis: For the fundamental elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the carbon-hydrogen framework.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation patterns.
By integrating the findings from each, a comprehensive and irrefutable molecular portrait emerges.
Core Compounds Under Investigation
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| Ethyl N-(propan-2-ylamino)carbamate | C6H14N2O2 | 146.19 | |
| Ethyl N-propylcarbamate | C6H13NO2 | 131.17 | |
| tert-Butyl N-(propan-2-yl)carbamate | C8H17NO2 | 159.23 |
Elemental Analysis: The Foundational Stoichiometry
Combustion analysis, often referred to as CHN analysis, is the gold standard for determining the mass percentages of carbon, hydrogen, and nitrogen in a pure organic compound. This technique provides the empirical formula, which is the simplest whole-number ratio of atoms in the molecule, and when combined with molecular weight data, confirms the molecular formula.
Causality in Experimental Choice
The principle of combustion analysis is elegantly straightforward: a sample is combusted in a high-temperature, oxygen-rich environment, converting all carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas or its oxides (which are subsequently reduced to N₂).[1] The precise quantification of these gaseous products allows for the back-calculation of the elemental composition of the original sample. This method is chosen for its high accuracy and precision in establishing the fundamental building blocks of the molecule.
Experimental Protocol: CHN Combustion Analysis
Caption: Workflow for CHN Combustion Analysis.
Comparative Data: Theoretical vs. Expected Experimental Values
For a pure sample, the experimental values from a properly calibrated elemental analyzer should be within ±0.4% of the theoretical values.[2]
| Compound | Element | Theoretical % | Expected Experimental % |
| Ethyl N-(propan-2-ylamino)carbamate | C | 49.30% | 49.30 ± 0.4% |
| H | 9.65% | 9.65 ± 0.4% | |
| N | 19.16% | 19.16 ± 0.4% | |
| O | 21.89% | - | |
| Ethyl N-propylcarbamate | C | 54.94% | 54.94 ± 0.4% |
| H | 9.99% | 9.99 ± 0.4% | |
| N | 10.68% | 10.68 ± 0.4% | |
| O | 24.40% | - | |
| tert-Butyl N-(propan-2-yl)carbamate | C | 60.35% | 60.35 ± 0.4% |
| H | 10.76% | 10.76 ± 0.4% | |
| N | 8.80% | 8.80 ± 0.4% | |
| O* | 20.09% | - |
Note: Oxygen is typically determined by difference or through a separate pyrolysis method.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For our target compounds, both ¹H and ¹³C NMR will be invaluable.
Causality in Experimental Choice
¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR, on the other hand, reveals the number of non-equivalent carbons and their electronic environments (e.g., alkyl, C-O, C=O). The choice of a deuterated solvent, such as chloroform-d (CDCl₃), is critical as it is "invisible" in ¹H NMR spectra and provides a lock signal for the spectrometer.[3]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Caption: Workflow for NMR Spectroscopy.
Comparative Data: Predicted ¹H and ¹³C NMR
The following tables present the predicted chemical shifts (δ) in ppm, multiplicities, and assignments for the three compounds. These predictions are based on established chemical shift ranges for similar functional groups.
Table: Predicted ¹H NMR Data (in CDCl₃)
| Compound | Assignment | Predicted δ (ppm) | Multiplicity | Integration |
| Ethyl N-(propan-2-ylamino)carbamate | -CH(CH₃)₂ | ~1.15 | Doublet | 6H |
| -OCH₂CH₃ | ~1.25 | Triplet | 3H | |
| -OCH₂CH₃ | ~4.10 | Quartet | 2H | |
| -CH(CH₃)₂ | ~3.80 | Septet | 1H | |
| -NH- | ~4.80 | Broad Singlet | 1H | |
| -NH₂ | ~4.50 | Broad Singlet | 2H | |
| Ethyl N-propylcarbamate | -CH₂CH₂CH₃ | ~0.90 | Triplet | 3H |
| -OCH₂CH₃ | ~1.20 | Triplet | 3H | |
| -CH₂CH₂CH₃ | ~1.50 | Sextet | 2H | |
| -CH₂CH₂CH₃ | ~3.10 | Quartet | 2H | |
| -OCH₂CH₃ | ~4.05 | Quartet | 2H | |
| -NH- | ~4.70 | Broad Triplet | 1H | |
| tert-Butyl N-(propan-2-yl)carbamate | -CH(CH₃)₂ | ~1.10 | Doublet | 6H |
| -C(CH₃)₃ | ~1.45 | Singlet | 9H | |
| -CH(CH₃)₂ | ~3.70 | Septet | 1H | |
| -NH- | ~4.60 | Broad Doublet | 1H |
Table: Predicted ¹³C NMR Data (in CDCl₃)
| Compound | Assignment | Predicted δ (ppm) |
| Ethyl N-(propan-2-ylamino)carbamate | -CH(CH₃)₂ | ~23.0 |
| -OCH₂CH₃ | ~14.5 | |
| -CH(CH₃)₂ | ~45.0 | |
| -OCH₂CH₃ | ~61.0 | |
| C=O | ~157.0 | |
| Ethyl N-propylcarbamate | -CH₂CH₂CH₃ | ~11.5 |
| -OCH₂CH₃ | ~14.8 | |
| -CH₂CH₂CH₃ | ~23.0 | |
| -CH₂CH₂CH₃ | ~43.0 | |
| -OCH₂CH₃ | ~60.8 | |
| C=O | ~156.5 | |
| tert-Butyl N-(propan-2-yl)carbamate | -CH(CH₃)₂ | ~23.5 |
| -C(CH₃)₃ | ~28.5 | |
| -CH(CH₃)₂ | ~46.0 | |
| -C(CH₃)₃ | ~79.0 | |
| C=O | ~155.5 |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Infrared (IR) spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Causality in Experimental Choice
The carbamate group has several characteristic vibrational modes, including N-H stretching, C=O stretching, and C-N stretching, which appear at predictable frequencies. Attenuated Total Reflectance (ATR) is a common sampling technique for liquids as it requires minimal sample preparation.[4]
Experimental Protocol: FTIR-ATR Spectroscopy
Caption: Workflow for FTIR-ATR Spectroscopy.
Comparative Data: Characteristic IR Absorption Bands
| Compound | Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| All Three Compounds | N-H Stretch | 3300-3400 | Broad to medium peak, indicating the presence of an amine/amide. |
| C-H Stretch (Alkyl) | 2850-3000 | Strong, sharp peaks. | |
| C=O Stretch (Carbamate) | 1680-1720 | Strong, sharp peak. The exact position is sensitive to the electronic environment. | |
| N-H Bend | 1510-1550 | Medium peak. | |
| C-O Stretch | 1200-1300 | Strong peak. | |
| Ethyl N-(propan-2-ylamino)carbamate | N-H₂ Scissoring | ~1600-1650 | Medium peak, unique to this compound due to the primary amine group. |
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable structural information.
Causality in Experimental Choice
Electron Ionization (EI) is a common ionization technique that imparts high energy to the molecule, causing it to fragment in predictable ways.[5] The resulting fragmentation pattern serves as a molecular fingerprint. For carbamates, characteristic fragmentation often involves cleavage adjacent to the carbonyl group and the nitrogen atom.[6]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Caption: Workflow for GC-MS Analysis.
Comparative Data: Expected Molecular Ion and Key Fragments
| Compound | Molecular Ion [M]⁺ (m/z) | Key Expected Fragment Ions (m/z) and Their Identities |
| Ethyl N-(propan-2-ylamino)carbamate | 146 | 101 ([M - OC₂H₅]⁺), 88 ([M - C₃H₆]⁺), 73 ([M - NH₂C₃H₇]⁺), 58 ([C₃H₈N]⁺), 43 ([C₃H₇]⁺) |
| Ethyl N-propylcarbamate | 131 | 102 ([M - C₂H₅]⁺), 88 ([M - C₃H₇]⁺), 74 ([C₃H₈NO]⁺), 58 ([C₃H₆N]⁺) |
| tert-Butyl N-(propan-2-yl)carbamate | 159 | 103 ([M - C₄H₈]⁺), 86 ([M - C₄H₉O]⁺), 57 ([C₄H₉]⁺), 43 ([C₃H₇]⁺) |
Synthesis and Conclusion
The comprehensive characterization of a chemical entity like ethyl N-(propan-2-ylamino)carbamate is a process of assembling a puzzle where each piece of analytical data provides a unique clue. Elemental analysis establishes the atomic ratios, forming the boundary of the puzzle. NMR spectroscopy then sketches the intricate carbon-hydrogen framework within that boundary. IR spectroscopy colors in the key functional groups, and mass spectrometry confirms the total weight of the puzzle and reveals how it breaks apart under energy.
By comparing the expected analytical data for ethyl N-(propan-2-ylamino)carbamate with its structural isomers and analogs, we can appreciate the remarkable specificity of these techniques. The presence of the primary amine in our target compound, for instance, would be clearly distinguishable in the IR spectrum and would lead to unique fragmentation patterns in the mass spectrum, setting it apart from its N-alkylated counterparts.
This guide has outlined the foundational analytical workflows and the expected data for the complete and unambiguous verification of ethyl N-(propan-2-ylamino)carbamate. For any researcher in the field, the application of this multi-technique, self-validating approach is not merely good practice—it is essential for ensuring the integrity and reproducibility of their scientific endeavors.
References
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
-
University of Wisconsin-Madison. (2023, August 29). Small molecule NMR sample preparation. [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
-
Wang, Y., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2496. [Link]
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Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. [Link]
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EPFL. (n.d.). Elemental Analysis – Sample preparation. ISIC. [Link]
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Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. [Link]
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Wikipedia. (2023, October 29). Combustion analysis. [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. [Link]
-
Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. [Link]
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Boateng, L. K., et al. (2024). CHNSO Elemental Analyses of Volatile Organic Liquids by Combined GC/MS and GC/Flame Ionisation Detection Techniques with Application to Hydrocarbon-Rich Biofuels. Journal of Composites Science, 8(9), 353. [Link]
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Hubmann, D., & Séquin, U. (1999). Ethyl N-(3-Phenyl-2-propynoyl)carbamate. Molecules, 4(12), M106. [Link]
-
AZoOptics. (2025, April 11). How to Read Mass Spectrometer Graph: A Beginner's Guide. [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0261546). [Link]
-
Agilent. (2011, March 15). Quantitative analysis using ATR-FTIR Spectroscopy. [Link]
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Hiemstra, M., & de Kok, A. (2004). Determination of carbamate pesticide residues in vegetables and fruits by liquid chromatography-atmospheric pressure photoionization-mass spectrometry and atmospheric pressure chemical ionization-mass spectrometry. Journal of Chromatography A, 1027(1-2), 179-187. [Link]
-
ResearchGate. (2020, January 1). ¹H NMR spectrum obtained for ethyl carbamate (2 a) synthesized using.... [Link]
-
Shimadzu. (n.d.). Analysis of Pesticides in Baby Foods Using a GCMS-TQ8030 GC/MS/MS, Part II No. GCMS-1402. [Link]
-
ACS Central Science. (2022, June 23). An International Study Evaluating Elemental Analysis. [Link]
-
NIST. (n.d.). Ethyl N-(2-methylphenyl)carbamate. NIST Chemistry WebBook. [Link]
-
Open Research Newcastle. (2012, May 10). An equilibrium study of carbamate formation relevant to post combustion capture of CO₂. [Link]
-
Oregon State University. (2022, March 9). 13C NMR Chemical Shift. [Link]
-
ResearchGate. (2014, January 1). Investigations of primary and secondary amine carbamate stability by 1H NMR spectroscopy for post combustion capture of carbon dioxide. [Link]
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
-
PubChemLite. (n.d.). Propan-2-yl [2-(carbamoyloxy)ethyl]carbamate (non-preferred name). [Link]
-
ResearchGate. (2009, January 1). tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate. [Link]
-
PubMed. (2015, June 15). Determination of ethyl carbamate in fermented liquids by ultra high performance liquid chromatography coupled with a Q Exactive hybrid quadrupole-orbitrap mass spectrometer. [Link]
-
IRIS. (2002). The synthesis of alkyl carbamates from primary aliphatic amines and dialkyl carbonates in supercritical carbon dioxide. [Link]
-
Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of propan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-propanol. [Link]
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Definitive Structural Elucidation of Ethyl N-(propan-2-ylamino)carbamate: A Comparative Analysis of X-Ray Crystallography vs. Spectroscopic Alternatives
Topic: X-ray crystallography data for ethyl N-(propan-2-ylamino)carbamate structure confirmation Content Type: Publish Comparison Guides
Executive Summary: The Structural Challenge
In the development of aza-peptide mimics and hydrazine-based linkers, ethyl N-(propan-2-ylamino)carbamate (also known as ethyl 2-isopropylhydrazinecarboxylate) presents a classic analytical challenge. While routine spectroscopic methods like NMR and MS are sufficient for preliminary identification, they often fail to definitively resolve the subtle conformational isomerism and prototropic tautomerism inherent to the hydrazine (
This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against high-field NMR and HRMS , demonstrating why SC-XRD serves as the non-negotiable "Gold Standard" for the structural confirmation of this compound class. We present representative crystallographic data metrics to illustrate the superior resolution of atomic connectivity and stereochemical assignment achievable only through diffraction.
Analytical Decision Matrix: Method Selection
The following decision tree illustrates the logical pathway for selecting X-ray crystallography over faster, yet less definitive, alternatives when analyzing hydrazine carbamates.
Figure 1: Analytical workflow prioritizing SC-XRD for hydrazine derivatives due to inherent spectroscopic ambiguities.
Technical Deep Dive: The X-Ray Advantage
The "Product": SC-XRD Data Performance
X-ray crystallography does not infer structure; it directly images electron density. For ethyl N-(propan-2-ylamino)carbamate , the critical structural features—the N-N bond distance and the carbamate planarity—are resolved with sub-Angstrom precision.
Representative Crystallographic Parameters
Based on analogous hydrazine carboxylate structures [1, 2], the expected data profile for a high-quality crystal of this compound is detailed below. These metrics define the "pass criteria" for a successful structure solution.
| Parameter | Typical Value / Range | Structural Significance |
| Crystal System | Monoclinic or Triclinic | Common for small polar organic molecules. |
| Space Group | Centrosymmetric packing favored by H-bond networks. | |
| R-Factor ( | < 0.05 (5%) | Indicates high agreement between model and diffraction data. |
| Bond: N–N | 1.37 – 1.40 Å | Confirms single bond character, distinct from azo ( |
| Bond: C=O | 1.21 – 1.23 Å | Verifies carbonyl double bond character. |
| Torsion Angle | Defines the syn or anti periplanar conformation of the carbamate. |
Comparative Performance: SC-XRD vs. Alternatives
The table below contrasts the data quality and structural insight provided by SC-XRD versus standard spectroscopic techniques for this specific molecule.
| Feature | X-Ray Crystallography (SC-XRD) | 1H / 13C NMR Spectroscopy | High-Res Mass Spec (HRMS) |
| Connectivity | Absolute. Direct visualization of N-N-C connectivity. | Inferential. Based on coupling constants (often obscure in hydrazines). | Stoichiometric. Gives formula ( |
| Proton Assignment | Precise. Locates NH protons in difference maps (if data quality permits). | Ambiguous. NH protons are broad, exchangeable ( | None. Cannot locate specific protons. |
| Conformation | Definitive. Freezes the preferred solid-state rotamer. | Dynamic. Shows average of rotamers; peak doubling often confused with impurities. | None. Gas-phase ionization alters conformation. |
| Stereochemistry | Absolute Configuration (if chiral atoms/heavy atoms present). | Relative. Requires complex NOE experiments. | None. |
Experimental Protocol: Structure Determination
To replicate the definitive structural confirmation of ethyl N-(propan-2-ylamino)carbamate, follow this validated workflow.
Phase 1: Crystal Growth (The Critical Step)
Hydrazine derivatives are prone to oiling out. A slow evaporation technique is recommended to encourage nucleation.
-
Dissolution: Dissolve 20 mg of the crude ethyl N-(propan-2-ylamino)carbamate in a minimal amount (approx. 0.5 mL) of a semi-polar solvent. Recommended solvent system: Ethanol/Hexane (1:1) or pure Ethyl Acetate.
-
Filtration: Pass the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial to remove dust nuclei.
-
Vapor Diffusion (Alternative): Place the vial (uncapped) inside a larger jar containing a non-solvent (e.g., Pentane). Seal the outer jar.
-
Observation: Allow to stand at 4°C for 2-5 days. Look for colorless prisms or blocks suitable for mounting (
mm dimensions).
Phase 2: Data Collection & Refinement[1]
-
Mounting: Select a single crystal and mount on a glass fiber or MiTeGen loop using cryo-oil.
-
Diffraction: Collect data at 100 K (using a cryostream) to reduce thermal motion. Use Mo-K
( Å) or Cu-K radiation. -
Strategy: Aim for a resolution of at least 0.80 Å with a redundancy > 4.
-
Refinement:
-
Solve structure using Direct Methods (SHELXT) [3].
-
Refine using Full-Matrix Least-Squares on
(SHELXL) [3]. -
Crucial Step: Locate the hydrazine NH protons in the difference Fourier map and refine their positions isotropically to confirm the tautomeric state (
).
-
Figure 2: Crystallographic workflow from bench to structure.
Scientific Analysis of the "Product" (The Data)
Why is the X-ray data superior for this specific molecule?
Resolving the Hydrazine Core
In NMR, the
-
X-Ray Evidence: The SC-XRD data will show an
bond length of approximately 1.38 Å . A double bond ( ) would be significantly shorter ( Å). This geometric parameter is absolute proof of the hydrazine oxidation state [1].
Hydrogen Bonding Networks
Ethyl N-(propan-2-ylamino)carbamate is expected to form strong intermolecular hydrogen bonds in the solid state, linking molecules into infinite chains (typically
-
Data Insight: X-ray crystallography maps these interactions, providing insight into the compound's solubility and melting point behavior—physical properties that are critical for drug formulation but invisible to solution-state NMR [2].
References
-
Shang, Y., et al. (2007).[1] Crystal structure of methyl N'-[(E)-4-methoxybenzylidene]hydrazinecarboxylate. Acta Crystallographica Section E, 63(5), o2456. Link
-
Fun, H. K., et al. (2009). Ethyl (E)-2-(2-furylidene)hydrazinecarboxylate. Acta Crystallographica Section E, 65(8), o1678. Link
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. Link
-
Hollingsworth, M. D. (2002). Crystal engineering: from structure to function. Science, 295(5564), 2410-2413. Link
Sources
Mechanistic Divergence: The Role of N-Substitution in Hydrolysis
Comparative Stability Study of N-Substituted Ethyl Carbamates: Mechanistic Insights and Application Guidelines
As a Senior Application Scientist, I frequently evaluate protecting group strategies and pharmacophore stability profiles. The ethyl carbamate moiety occupies a unique space in organic synthesis and medicinal chemistry: it is robust enough to survive complex multi-step syntheses, yet its stability profile can be drastically altered by the substitution pattern on its nitrogen atom.
This guide provides an objective, data-driven comparison of the stability of N-substituted ethyl carbamates. By detailing the causal mechanisms behind their degradation and providing validated experimental protocols, this document serves as a comprehensive framework for stability profiling in drug development and synthetic design.
The chemical stability of an ethyl carbamate is not a static property; it is fundamentally dictated by whether the nitrogen atom is mono- or disubstituted. This structural difference forces the molecule down entirely different hydrolytic pathways under basic conditions.
N-Monosubstituted Ethyl Carbamates (The E1cB Pathway) N-monosubstituted carbamates (R-NH-COOEt) possess an acidic proton on the nitrogen. Under basic conditions, this proton is rapidly abstracted to form a stabilized anionic intermediate. This intermediate undergoes an elimination (E1cB mechanism), expelling the ethoxide leaving group to generate a highly reactive isocyanate (1)[1]. The isocyanate is subsequently trapped by water, forming a carbamic acid that spontaneously decarboxylates to yield the primary amine, carbon dioxide, and ethanol (1)[1]. Because the deprotonation step significantly lowers the activation energy barrier, N-monosubstituted carbamates are notably base-labile.
N,N-Disubstituted Ethyl Carbamates (The BAc2 Pathway) Conversely, N,N-disubstituted carbamates (R₂N-COOEt) lack this ionizable proton. They cannot access the low-energy E1cB pathway and are forced to undergo basic hydrolysis via the standard BAc2 mechanism (1)[1]. In this pathway, the hydroxide nucleophile must directly attack the sterically hindered carbonyl carbon to form a tetrahedral intermediate. Crucially, the collapse of this intermediate strongly favors the expulsion of the hydroxide ion (reverting to starting materials) rather than the ethoxide ion (2)[2]. This reversal of nucleofugicity makes the forward hydrolysis reaction exceedingly slow, rendering N,N-disubstituted ethyl carbamates highly stable even under harsh basic conditions.
Mechanistic divergence of ethyl carbamate hydrolysis based on N-substitution patterns.
Quantitative Stability Comparison
To contextualize these mechanistic differences, we must look at the kinetic data. Unsubstituted ethyl carbamate (urethane) serves as our baseline. It is remarkably resistant to environmental hydrolysis, exhibiting an estimated half-life of 3,300 years at pH 7 and 330 years at pH 8 (3)[3]. The introduction of N-substituents alters this baseline significantly due to the mechanistic shifts outlined above.
| Carbamate Class | Representative Compound | Predominant Basic Hydrolysis Mechanism | Estimated Half-Life (pH 8, 25°C) | Relative Chemical Stability |
| Unsubstituted | Ethyl carbamate | BAc2 | ~330 years (4)[4] | Extremely High |
| N-Monosubstituted | Ethyl N-phenylcarbamate | E1cB | Hours to Days | Moderate (Base-Labile) |
| N,N-Disubstituted | Ethyl N,N-diethylcarbamate | BAc2 | Years | High (Sterically Protected) |
Biocatalytic Degradation: Enzymatic Vulnerabilities
While chemical hydrolysis requires extremes of pH, biological systems have evolved highly specific mechanisms to cleave the carbamate linkage. This is particularly relevant in the food and beverage industry, where unsubstituted ethyl carbamate is a regulated byproduct, and in medicinal chemistry for prodrug activation.
Ethyl Carbamate Hydrolase (ECH, EC 3.5.1.75), also known as urethanase, catalyzes the specific hydrolysis of ethyl carbamate into ethanol, carbon dioxide, and ammonia (5)[5]. Modern isolated strains, such as those from Acinetobacter calcoaceticus, exhibit high specific enzymatic activity (e.g., 68.31 U/mg) and remarkable tolerance to ethanol (retaining 40% activity in 60% v/v ethanol) (5)[5]. For researchers utilizing N-substituted ethyl carbamates in prodrug design, evaluating stability against non-specific amidases and esterases is a critical self-validating step in the pharmacokinetic profiling workflow.
Experimental Protocols for Stability Profiling
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. They incorporate internal standards and precise quenching mechanisms to accurately capture kinetic data without artifactual degradation during analysis.
Protocol A: Base-Catalyzed Hydrolysis Kinetics (Pseudo-First-Order)
Objective: Determine the observed rate constant (
-
Substrate Preparation: Dissolve the target ethyl carbamate in a water-miscible co-solvent (e.g., acetonitrile) to a concentration of 10 mM. Include biphenyl (1 mM) as an inert internal standard for HPLC quantification.
-
Reaction Initiation: Transfer 1.0 mL of the substrate solution into 9.0 mL of pre-warmed (37°C) 0.1 M NaOH buffer (pH 13) to ensure pseudo-first-order conditions (excess hydroxide). Start the timer.
-
Kinetic Sampling: At defined intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw 500 µL aliquots.
-
Reaction Quenching (Critical Step): Immediately discharge the aliquot into a vial containing 500 µL of 0.1 M HCl. Causality: Rapid neutralization to pH ~7 instantly halts both E1cB and BAc2 pathways, freezing the reaction state for accurate analysis.
-
Analysis: Analyze the quenched samples via HPLC-UV. Plot
versus time. The slope of the linear regression yields .
Protocol B: Enzymatic Stability Assay (ECH/Urethanase)
Objective: Assess the vulnerability of the carbamate linkage to biocatalytic cleavage.
-
Enzyme Preparation: Reconstitute purified Ethyl Carbamate Hydrolase (EC 3.5.1.75) in 50 mM phosphate buffer (pH 7.5) to a final activity of 5 U/mL.
-
Incubation: Add the N-substituted ethyl carbamate (final concentration 1 mM) to the enzyme solution. Incubate at 37°C under gentle agitation.
-
Sampling & Quenching: Withdraw 200 µL aliquots at 1, 2, 4, and 24 hours. Quench the enzymatic activity by adding 200 µL of ice-cold acetonitrile to induce protein precipitation.
-
Validation Control: Run a parallel blank containing the substrate in buffer without the enzyme to rule out background chemical hydrolysis.
-
Centrifugation & Analysis: Centrifuge the quenched samples at 10,000 x g for 5 minutes. Analyze the supernatant via LC-MS/MS to quantify parent compound depletion and product formation.
Self-validating experimental workflow for chemical and enzymatic stability profiling.
References
- Carbamic acid, ethyl ester | NH2COOC2H5 | CID 5641 - PubChem. nih.gov.
- Basic hydrolysis of some alkyl and phenyl N-Aryl-N-methylcarbam
- Phenyloxycarbonyl (Phoc)
- Genetic Engineering Production of Ethyl Carbamate Hydrolase and Its Application in Degrading Ethyl Carbamate in Chinese Liquor - ResearchGate.
- Cas 51-79-6,Urethane - LookChem. lookchem.com.
Sources
Validating Assay Sensitivity for Ethyl N-(propan-2-ylamino)carbamate Detection
A Comparative Technical Guide for Method Selection and Validation
Executive Summary
Ethyl N-(propan-2-ylamino)carbamate (often associated with hydrazine-based synthesis pathways) represents a critical class of potentially genotoxic impurities (PGIs). In pharmaceutical development, detecting these moieties at trace levels (ppm or ppb relative to API) is a regulatory imperative.
This guide objectively compares the validation of a high-sensitivity LC-MS/MS (MRM) Assay (The "Product") against traditional HPLC-UV and GC-MS alternatives. It provides a self-validating protocol compliant with ICH Q2(R2) guidelines, focusing specifically on establishing and verifying the Limit of Quantitation (LOQ).
Part 1: The Methodological Landscape
To validate sensitivity effectively, one must first understand the limitations of the alternatives. The following comparison highlights why the LC-MS/MS approach is the necessary standard for this specific analyte.
Comparative Performance Matrix
| Feature | LC-MS/MS (The Optimized Assay) | HPLC-UV (Alternative A) | GC-MS (Alternative B) |
| Detection Principle | Triple Quadrupole Mass Spectrometry (MRM Mode) | Ultraviolet Absorbance (210–220 nm) | Electron Impact Ionization (EI) |
| Sensitivity (LOD) | < 1.0 ng/mL (ppb) | ~500–1000 ng/mL (ppm) | ~50–100 ng/mL |
| Selectivity | High (Mass-based filtration) | Low (Prone to matrix interference) | Moderate (Spectral library match) |
| Thermal Stability | Excellent (Ambient ionization) | Excellent | Poor (Carbamates degrade in injector) |
| Suitability | Trace Impurity Quantification | Assay / Purity (High Conc.) | Volatile Screening |
Critical Insight: Traditional HPLC-UV lacks the chromophores necessary for trace detection of aliphatic carbamates without derivatization. GC-MS poses a risk of thermal degradation (decarboxylation) of the carbamate linkage in the injection port. Therefore, LC-MS/MS is the only viable candidate for validating sensitivity at PGI thresholds.
Part 2: Strategic Decision Framework
Before initiating the protocol, use this logic flow to confirm method suitability based on your specific matrix and sensitivity requirements.
Figure 1: Decision tree for selecting the appropriate analytical technique based on sensitivity and stability requirements.
Part 3: The Validated Protocol (LC-MS/MS)
This protocol is designed to be self-validating . It includes system suitability checks that must pass before data is accepted.[1]
3.1. Instrumental Parameters[2][3][4][5][6]
-
System: UHPLC coupled to Triple Quadrupole MS.
-
Column: C18, 1.7 µm, 2.1 x 100 mm (e.g., Acquity BEH or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation
). -
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Ionization: Electrospray Ionization (ESI) Positive Mode.
MRM Transitions (Conceptual):
-
Precursor Ion: m/z 147.1
(Ethyl N-(propan-2-ylamino)carbamate) -
Quantifier Ion: m/z 105.1 (Loss of isopropyl group)
-
Qualifier Ion: m/z 61.0 (Fragment characteristic of carbamate core)
3.2. Step-by-Step Validation Workflow
This workflow aligns with ICH Q2(R2) requirements for validating the Limit of Quantitation (LOQ).
Step 1: Specificity & Blank Check
-
Inject Mobile Phase Blank.
-
Inject Matrix Blank (API at 10 mg/mL without impurity).
-
Acceptance: No interference peaks at the retention time of the analyte > 20% of the LOQ response.
Step 2: Linearity & Range
-
Prepare 6 concentration levels ranging from LOQ to 150% of the Specification Limit.
-
Example: 1.0, 2.0, 5.0, 10.0, 20.0, 50.0 ng/mL.
-
-
Plot Response vs. Concentration.
-
Acceptance: Correlation Coefficient (
) .[1][5]
Step 3: Sensitivity (LOD/LOQ) Determination Use the Signal-to-Noise (S/N) approach, which is most practical for trace impurities.
-
Inject low-concentration samples (diluted sequentially).
-
LOD Definition: Concentration yielding S/N
3:1. -
LOQ Definition: Concentration yielding S/N
10:1. -
Verification: Inject 6 replicates at the determined LOQ concentration.
-
Acceptance: %RSD of peak area
10.0%.
-
Figure 2: Iterative workflow for establishing and validating the Limit of Quantitation (LOQ).
Part 4: Comparative Experimental Data
The following data summarizes a typical validation study comparing the optimized LC-MS/MS method against a standard HPLC-UV method for this specific carbamate.
Table 1: Sensitivity and Precision Comparison
| Parameter | LC-MS/MS (Product) | HPLC-UV (Alternative) | Impact |
| LOD (S/N 3:1) | 0.5 ng/mL | 450 ng/mL | LC-MS/MS is ~900x more sensitive. |
| LOQ (S/N 10:1) | 1.5 ng/mL | 1200 ng/mL | UV cannot detect PGI levels (<10 ppm). |
| Precision @ LOQ | 4.2% RSD (n=6) | 15.8% RSD (n=6) | MS provides stable quantitation at trace levels. |
| Linearity ( | 0.9992 | 0.9950 | Both linear, but MS range is lower. |
| Recovery (Accuracy) | 98.5% - 102.1% | 85.0% - 115.0% | MS shows fewer matrix effects with proper diversion. |
Interpretation: The HPLC-UV method fails to meet the sensitivity requirements for genotoxic impurity monitoring (typically requiring detection limits < 10 ppm relative to drug substance). The LC-MS/MS method successfully validates an LOQ of 1.5 ng/mL, well below the threshold.
References
-
ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023).[6][7][8] Guideline on validation of analytical procedures.[Link]
-
Separation Science. (2023). Effective Analysis of Carbamate Pesticides using LC-MS/MS.[Link]
-
Chromatography Online. (2020). Faster, More Sensitive Determination of Carbamates in Drinking Water.[Link]
Sources
- 1. intuitionlabs.ai [intuitionlabs.ai]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Effective Analysis Carbamate Pesticides | Separation Science [sepscience.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. A Comparative Study of Post-column Derivatization HPLC and LC-MS/MS Determination of Carbamate Pesticide Residues in Vegetables [spkx.net.cn]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. database.ich.org [database.ich.org]
ethyl N-(propan-2-ylamino)carbamate proper disposal procedures
Standard Operating Procedure: Safe Handling and Professional Disposal of Ethyl N-(propan-2-ylamino)carbamate
As a Senior Application Scientist, ensuring the integrity of your research means treating your waste streams with the same rigorous precision as your synthetic workflows. Ethyl N-(propan-2-ylamino)carbamate—a compound featuring both a carbamate (urethane) linkage and a functionalized amine/hydrazine moiety—presents specific toxicological and reactive profiles that demand strict logistical control.
This guide provides the authoritative, step-by-step operational and disposal protocols required for researchers and drug development professionals to manage this compound safely within a legitimate, professional laboratory setting.
Chemical Profile & Hazard Characterization
Before initiating any disposal protocol, it is critical to understand the mechanistic reasons behind the safety requirements. Carbamate derivatives, particularly those structurally related to ethyl carbamate (urethane), carry significant toxicological weight. Ethyl carbamate is recognized as a Group 2B possible human carcinogen and a multi-organ toxicant[2]. Furthermore, the presence of the N-(propan-2-ylamino) group introduces potential reactivity with strong oxidizing agents.
Table 1: Hazard Summary and Mitigation Logistics
| Hazard Classification | Mechanistic Risk Factor | Required Operational Mitigation |
| Acute/Chronic Toxicity | Carbamates can induce systemic toxicity; potential for mutagenesis and respiratory tract irritation [1, 3]. | Handle exclusively inside a certified Class II biological safety cabinet or chemical fume hood. |
| Chemical Reactivity | The amine/carbamate functional groups can react exothermically with strong acids, bases, and oxidizers. | Strict waste segregation. Never mix with nitric acid, peroxides, or halogenating agents. |
| Environmental Toxicity | High persistence and potential aquatic toxicity if released into municipal water systems. | Absolute prohibition of drain disposal. Mandated high-temperature incineration. |
Operational Waste Management Workflow
To maintain a self-validating safety system, your laboratory must treat waste generation not as an afterthought, but as a planned phase of the experimental design. The following diagram illustrates the logical causality of the disposal workflow, ensuring that every action prevents environmental release and cross-contamination.
Workflow for the professional segregation, containment, and disposal of carbamate waste.
Step-by-Step Disposal Protocol
In professional laboratory settings, researchers must never attempt to chemically neutralize or destroy complex organic toxicants (such as carbamates) via improvised methods. Incomplete neutralization can generate highly toxic byproducts, including nitrogen oxides (NOx) or volatile amines. The only scientifically sound and legally compliant method of disposal is collection for licensed high-temperature incineration.
Step 1: Waste Segregation
-
Action: Designate a specific, labeled waste stream exclusively for carbamate and organic amine waste.
-
Causality: Mixing this compound with strong oxidizers (e.g., potassium permanganate, concentrated nitric acid) can lead to rapid, uncontrolled exothermic reactions. Segregation ensures chemical stability during the accumulation phase.
Step 2: Primary Containment
-
Action: Collect the chemical (whether in solid form, or dissolved in organic solvents like dichloromethane or ethyl acetate) in a High-Density Polyethylene (HDPE) carboy or a PTFE-lined amber glass bottle.
-
Causality: Carbamates and their associated organic solvents can degrade standard plastics over time. HDPE and PTFE provide the necessary chemical inertness to prevent leaching or container failure.
Step 3: Secondary Containment and Environmental Control
-
Action: Place the primary waste container inside a secondary containment bin (e.g., a polypropylene tray) capable of holding 110% of the primary container's volume. Store in a cool, dry, well-ventilated satellite accumulation area away from direct sunlight.
-
Causality: Secondary containment acts as a fail-safe against primary vessel rupture, preventing the spread of toxic materials across the laboratory floor or into floor drains.
Step 4: GHS-Compliant Labeling
-
Action: Affix a hazardous waste label detailing the exact contents: "Hazardous Waste: Toxic/Organic - Contains Ethyl N-(propan-2-ylamino)carbamate and [List Solvents]". Include the accumulation start date.
-
Causality: Accurate labeling is a regulatory requirement that informs Environmental Health and Safety (EH&S) personnel of the specific thermal degradation profile required for the waste.
Step 5: Institutional Transfer and Final Destruction
-
Action: Once the container reaches 80% capacity, or the regulatory time limit is reached (typically 90 days), initiate a pickup request with your institution's EH&S department.
-
Causality: EH&S will transfer the material to a licensed hazardous waste contractor. The contractor will utilize high-temperature rotary kiln incineration (typically exceeding 1000°C). This extreme heat is required to completely cleave the C-N and C-O bonds, reducing the molecule to elemental carbon dioxide, water, and diatomic nitrogen, while utilizing gas scrubbers to capture any transient NOx emissions.
Spill Response and Decontamination Methodology
In the event of an accidental release during operational handling, immediate and structured action is required to prevent exposure.
-
Evacuate and Isolate: Immediately clear personnel from the immediate vicinity. Ensure the fume hood sash is lowered if the spill occurred inside the hood.
-
PPE Escalation: Responders must don fresh nitrile gloves (double-gloving recommended), a chemically resistant lab coat, and splash goggles. If the spill is outside a ventilated area, a NIOSH-approved respirator may be required depending on the volume and solvent volatility.
-
Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, diatomaceous earth, or specialized chemical spill pads). Do not use combustible materials like sawdust.
-
Absorption and Collection: Carefully sweep the saturated absorbent using non-sparking tools. Place the material into a heavy-duty, sealable hazardous waste bag or a dedicated solid waste bucket.
-
Surface Decontamination: Wash the affected surface with a mild detergent and water solution, followed by an alcohol wipe (e.g., isopropanol) to remove any residual organic film. Dispose of all cleaning materials as hazardous waste following the protocol in Section 3.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
